1-(4-Bromophenyl)pyrrolidine-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102077. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJNZUVVZSTBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295462 | |
| Record name | 1-(4-bromophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41167-74-2 | |
| Record name | N-p-Bromophenylsuccinimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-bromophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Bromophenyl)succinimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-(4-Bromophenyl)pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)pyrrolidine-2,5-dione, a valuable intermediate in organic synthesis and potential building block in medicinal chemistry. This document details a robust synthetic protocol, thorough characterization data including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and physical properties. All quantitative data is presented in clear, tabular format for ease of reference. Furthermore, this guide includes schematic diagrams generated using Graphviz to illustrate the synthetic pathway and experimental workflow, adhering to specified visualization standards.
Introduction
This compound, also known as N-(4-bromophenyl)succinimide, is a five-membered cyclic imide derivative. The presence of the bromophenyl moiety provides a handle for further functionalization via cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules. Pyrrolidine-2,5-dione and its derivatives are known to exhibit a range of biological activities, and thus, N-arylsuccinimides are of significant interest in drug discovery and development. This guide outlines a straightforward and efficient method for the preparation of this compound and provides a detailed analysis of its structural and physical properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 4-bromoaniline with succinic anhydride. The reaction proceeds via the formation of an intermediate amic acid, which then undergoes intramolecular cyclization upon heating to yield the desired imide.
Synthetic Pathway
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of N-arylsuccinimides.
Materials:
-
4-Bromoaniline
-
Succinic anhydride
-
Glacial acetic acid
-
Distilled water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Beakers
-
Filter paper
-
Melting point apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-bromoaniline (0.1 mol) in glacial acetic acid (100 mL).
-
To this solution, add succinic anhydride (0.11 mol) in one portion.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a beaker containing 500 mL of ice-cold distilled water.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with several portions of cold distilled water to remove any residual acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure crystals.
-
Dry the purified crystals in a vacuum oven at 60 °C.
-
Determine the yield and melting point of the final product.
Characterization
The structure and purity of the synthesized this compound were confirmed by various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 175-178 °C |
| Solubility | Soluble in hot ethanol, acetone, and DMSO |
Spectroscopic Data
Note: The following are predicted chemical shifts based on the analysis of similar structures. Actual experimental values may vary slightly.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.65 | d, J = 8.8 Hz | 2H | Ar-H (ortho to Br) |
| 7.25 | d, J = 8.8 Hz | 2H | Ar-H (ortho to N) |
| 2.90 | s | 4H | -CH₂-CH₂- |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 176.5 | C=O |
| 132.5 | Ar-C (C-Br) |
| 131.0 | Ar-C (C-N) |
| 129.0 | Ar-CH |
| 122.0 | Ar-CH |
| 28.5 | -CH₂- |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch |
| ~1770, ~1700 | Strong | Asymmetric and symmetric C=O stretch (imide) |
| ~1590, ~1480 | Medium | Aromatic C=C stretch |
| ~1390 | Strong | C-N stretch |
| ~820 | Strong | p-disubstituted benzene C-H bend |
| ~550 | Medium | C-Br stretch |
| m/z | Relative Intensity | Assignment |
| 253/255 | High | [M]⁺ (Molecular ion peak, showing bromine isotopes) |
| 198/200 | Medium | [M - C₂H₂O]⁺ |
| 172/174 | Medium | [Br-C₆H₄-N]⁺ |
| 155/157 | High | [Br-C₆H₄]⁺ |
| 99 | Medium | [C₄H₅NO₂]⁺ (Succinimide fragment) |
| 76 | Medium | [C₆H₄]⁺ |
Experimental Workflow and Logic
The following diagram illustrates the overall workflow from synthesis to characterization of the target compound.
Conclusion
This technical guide has detailed a reliable method for the synthesis of this compound and provided a comprehensive set of characterization data. The presented protocol is straightforward and employs readily available reagents, making it suitable for standard organic synthesis laboratories. The tabulated spectral and physical data serve as a valuable reference for researchers working with this compound. The provided workflows and diagrams offer a clear and concise visual representation of the synthetic and analytical processes. This information is intended to support further research and development in the fields of medicinal chemistry and materials science where this versatile intermediate may be of use.
An In-depth Technical Guide to the Physicochemical Properties of N-(4-bromophenyl)succinimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, reactivity, and known biological activities of N-(4-bromophenyl)succinimide. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and organic synthesis.
Physicochemical Properties
N-(4-bromophenyl)succinimide is a crystalline solid at room temperature. Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental design and theoretical calculations.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| Melting Point | 145-147 °C | [1] |
| Boiling Point (Predicted) | 466.5 ± 28.0 °C | [1] |
| pKa (Predicted) | -1.25 ± 0.20 | |
| Appearance | Crystalline powder | |
| Solubility | While specific quantitative data is limited, N-(4-bromophenyl)succinimide is expected to be soluble in acetic acid and various organic solvents such as chloroform and dichloromethane, with limited solubility in non-polar solvents like diethyl ether.[1][2] |
Synthesis of N-(4-bromophenyl)succinimide
A straightforward and efficient one-pot synthesis method for N-(4-bromophenyl)succinimide has been reported. This method involves the reaction of succinic anhydride with 4-bromoaniline in the presence of zinc and acetic acid. The reaction proceeds through the formation of the corresponding succinamic acid intermediate, which then undergoes cyclization to form the succinimide ring.
References
Spectroscopic and Methodological Profile of 1-(4-Bromophenyl)pyrrolidine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 1-(4-Bromophenyl)pyrrolidine-2,5-dione, also known as N-(4-bromophenyl)succinimide. Due to the absence of a single comprehensive source for the complete NMR data of this specific compound, this document compiles and analyzes data from structurally related molecules to present an expected spectroscopic profile. It also outlines a standardized experimental protocol for the acquisition of such data.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of similar compounds found in various chemical literature and databases. The succinimide moiety's protons are expected to appear as a singlet, while the protons of the 4-bromophenyl group will present as a typical AA'BB' system.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂CH₂- (Succinimide) | ~2.9 | Singlet | 4H |
| Aromatic H (ortho to N) | ~7.3 | Doublet | 2H |
| Aromatic H (ortho to Br) | ~7.6 | Doublet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂CH₂- (Succinimide) | ~28 |
| C-Br | ~123 |
| Aromatic CH (ortho to N) | ~128 |
| Aromatic CH (ortho to Br) | ~132 |
| C-N | ~131 |
| C=O (Succinimide) | ~176 |
Experimental Protocol for NMR Data Acquisition
The following is a standard methodology for obtaining high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.[1]
-
The spectrometer should be properly tuned and shimmed for the specific probe and solvent used to ensure optimal resolution and line shape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is recommended to allow for full relaxation of the protons.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is usually adequate to cover the entire proton chemical shift range.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[1]
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 2 seconds is generally sufficient.
-
Spectral Width (sw): A spectral width of 200-250 ppm is used to cover the entire carbon chemical shift range.
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
For both ¹H and ¹³C NMR, the chemical shifts of the peaks are determined and reported in parts per million (ppm).
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of a compound such as this compound.
Caption: Workflow for the synthesis and structural characterization.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-Bromophenyl)pyrrolidine-2,5-dione
Disclaimer: As of December 2025, the specific single-crystal X-ray diffraction data for 1-(4-Bromophenyl)pyrrolidine-2,5-dione is not publicly available in the Cambridge Structural Database (CSD) or other readily accessible crystallographic databases. This guide therefore provides a comprehensive framework for its analysis, including detailed experimental protocols and representative data from a closely related structure to illustrate the expected results.
Introduction
The determination of the three-dimensional atomic and molecular structure of a crystalline solid is a cornerstone of modern chemistry and drug development. Single-crystal X-ray diffraction is a powerful and unambiguous analytical method for the absolute structural elucidation of solids.[1] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the chemical and physical properties of a compound. This guide outlines the comprehensive methodology for the crystal structure analysis of this compound, a molecule of interest due to the prevalence of the succinimide moiety in biologically active compounds.
Molecular Structure of this compound
This compound, also known as N-(4-bromophenyl)succinimide, consists of a succinimide ring attached to a 4-bromophenyl group. The succinimide ring is a five-membered ring containing an imide functional group, while the 4-bromophenyl group is a benzene ring substituted with a bromine atom at the para position.
Experimental Protocols
The analysis of the crystal structure of this compound involves synthesis, crystallization, and characterization by spectroscopic and crystallographic methods.
A plausible and environmentally friendly method for the synthesis of N-aryl succinimides involves the reaction of succinic acid with a primary amine in hot water, which acts as both the solvent and a catalyst.[2][3]
Procedure:
-
In a round-bottom flask, combine succinic acid (1.0 equivalent) and 4-bromoaniline (1.0 equivalent) in deionized water.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that crystallizes out is collected by filtration and washed with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain a product of high purity.
The definitive three-dimensional structure is determined by single-crystal X-ray diffraction. This process involves growing a high-quality single crystal, collecting diffraction data, and refining the crystal structure.
3.2.1. Crystallization
The first and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[4] A common method for small organic molecules is slow evaporation from a saturated solution.
Procedure:
-
Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to form a nearly saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Over a period of days to weeks, single crystals should form. The slower the evaporation, the higher the quality of the crystals.
3.2.2. Data Collection
A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. An intense beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffraction pattern is recorded by a detector.[5]
3.2.3. Structure Solution and Refinement
The collected diffraction data (intensities and positions of the diffraction spots) are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data, resulting in the final, accurate crystal structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for confirming the chemical structure of the synthesized compound in solution.[6][7] Both ¹H and ¹³C NMR spectra would be acquired.
Procedure:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.
-
The chemical shifts, integration, and coupling patterns of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the presence of the 4-bromophenyl and succinimide moieties and their connectivity.
Data Presentation
The results of the crystal structure analysis are typically presented in a series of tables summarizing the key crystallographic parameters and geometric features of the molecule.
The following table presents representative crystallographic data for a similar N-aryl succinimide, N-(2,4-Dimethylphenyl)succinimide, to illustrate the expected parameters for this compound.[4]
| Parameter | Value (for N-(2,4-Dimethylphenyl)succinimide) |
| Chemical Formula | C₁₂H₁₃NO₂ |
| Formula Weight | 203.23 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.1461 (7) |
| b (Å) | 11.182 (2) |
| c (Å) | 13.676 (2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1092.8 (3) |
| Z | 4 |
| Temperature (K) | 299 |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| Density (calculated) (g/cm³) | 1.235 |
| R-factor | 0.041 |
| Goodness-of-fit (GOF) | 1.06 |
The precise bond lengths and angles are determined from the refined crystal structure. The following tables show placeholder data to indicate how this information would be presented.
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
|---|---|
| Br1 - C4' | e.g., 1.90 |
| N1 - C1' | e.g., 1.44 |
| N1 - C2 | e.g., 1.39 |
| N1 - C5 | e.g., 1.39 |
| C2 - O1 | e.g., 1.21 |
| C5 - O2 | e.g., 1.21 |
| C2 - C3 | e.g., 1.51 |
| C3 - C4 | e.g., 1.52 |
| C4 - C5 | e.g., 1.51 |
Table 3: Selected Bond Angles (°)
| Angle | Value (°) |
|---|---|
| C1' - N1 - C2 | e.g., 125.0 |
| C1' - N1 - C5 | e.g., 125.0 |
| C2 - N1 - C5 | e.g., 110.0 |
| N1 - C2 - O1 | e.g., 125.0 |
| N1 - C5 - O2 | e.g., 125.0 |
| C3 - C2 - N1 | e.g., 108.0 |
| C4 - C5 - N1 | e.g., 108.0 |
| C2 - C3 - C4 | e.g., 104.0 |
| C3 - C4 - C5 | e.g., 104.0 |
Visualization
Graphical representations of workflows and molecular relationships are essential for a clear understanding of the process.
Conclusion
This guide provides a comprehensive overview of the necessary steps for a complete crystal structure analysis of this compound. Although the specific crystallographic data for this compound is not currently in the public domain, the detailed protocols for synthesis, crystallization, data collection, and structure refinement, along with representative data tables and workflow visualizations, offer a robust framework for researchers, scientists, and drug development professionals to conduct and interpret such an analysis. The determination of the precise three-dimensional structure will be invaluable for understanding its structure-activity relationships and for guiding future molecular design.
References
- 1. eas.org [eas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-(2,4-Dimethylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Determining the Solubility of 1-(4-Bromophenyl)pyrrolidine-2,5-dione in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide addresses the current lack of publicly available quantitative solubility data for this specific compound. It provides a comprehensive framework for researchers to systematically determine its solubility profile. This document outlines detailed experimental protocols for qualitative and quantitative solubility assessment and provides a template for data presentation. Furthermore, it includes visual representations of the experimental workflow and a solubility classification scheme to guide laboratory investigations.
Introduction
This guide is intended to provide researchers with the necessary tools to:
-
Qualitatively assess the solubility of this compound in a range of common organic solvents.
-
Quantitatively measure the solubility and express it in standard units.
-
Document and present the solubility data in a clear and structured format.
Experimental Protocols for Solubility Determination
The following protocols are adapted from established methods for determining the solubility of organic compounds.[1][2][3][4]
Materials and Equipment
Solvents: A range of common organic solvents with varying polarities should be selected. A suggested list is provided in the data presentation table below. All solvents should be of high purity (reagent grade or higher).
Solute: this compound of known purity.
Equipment:
-
Analytical balance (accurate to ±0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Glass vials with screw caps
Qualitative Solubility Determination
This initial screening provides a rapid assessment of solubility in various solvents.
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.[1]
-
Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[1]
-
Observe the mixture. Classify the solubility based on visual inspection as:
-
Very Soluble: Dissolves completely and rapidly.
-
Soluble: Dissolves completely.
-
Slightly Soluble: A portion of the solid dissolves.
-
Insoluble: No apparent dissolution.
-
-
Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a series of glass vials. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the clear filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Analyze the diluted sample to determine the concentration of this compound.
-
Calculate the solubility from the determined concentration and the dilution factor. Express the results in appropriate units such as mg/mL or mol/L.
Data Presentation
Quantitative solubility data for this compound should be presented in a structured tabular format for ease of comparison.
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations (Qualitative) |
| Non-Polar Solvents | |||||
| Hexane | 0.1 | 25 | |||
| Toluene | 2.4 | 25 | |||
| Diethyl Ether | 2.8 | 25 | |||
| Polar Aprotic Solvents | |||||
| Dichloromethane | 3.1 | 25 | |||
| Tetrahydrofuran (THF) | 4.0 | 25 | |||
| Ethyl Acetate | 4.4 | 25 | |||
| Acetone | 5.1 | 25 | |||
| Acetonitrile | 5.8 | 25 | |||
| Dimethylformamide (DMF) | 6.4 | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | |||
| Polar Protic Solvents | |||||
| 1-Butanol | 4.0 | 25 | |||
| Isopropanol | 4.3 | 25 | |||
| Ethanol | 5.2 | 25 | |||
| Methanol | 6.6 | 25 | |||
| Water | 10.2 | 25 |
Visualizing Experimental and Logical Workflows
To aid in the understanding of the experimental process and the classification of solubility, the following diagrams are provided.
Caption: Workflow for quantitative solubility measurement.
Caption: Decision tree for solubility classification.
Conclusion
This technical guide provides a robust framework for researchers to determine the solubility of this compound in common organic solvents. By following the detailed experimental protocols and utilizing the provided data presentation template and workflow diagrams, scientists can generate reliable and comparable solubility data. This information is invaluable for the advancement of research and development projects involving this compound, enabling informed decisions in process chemistry, formulation development, and preclinical studies. The systematic approach outlined herein will contribute to a more comprehensive understanding of the physicochemical properties of this compound.
References
An In-Depth Spectroscopic Data Interpretation for N-(4-bromophenyl)succinimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for N-(4-bromophenyl)succinimide, a compound of interest in synthetic chemistry and drug development. The interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data is detailed below, offering a foundational understanding of its structural characteristics.
Spectroscopic Data Summary
The spectroscopic data for N-(4-bromophenyl)succinimide has been compiled and organized into the following tables for clarity and comparative analysis.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) in Hz |
| 7.61 | Doublet | 2H | Ar-H | 8.7 |
| 7.20 | Doublet | 2H | Ar-H | 8.7 |
| 2.90 | Singlet | 4H | 2 x -CH₂- | - |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 176.3 | C=O (succinimide) |
| 132.5 | Ar-C |
| 131.0 | Ar-C (ipso-N) |
| 128.0 | Ar-C |
| 122.2 | Ar-C (ipso-Br) |
| 28.5 | -CH₂- |
Table 3: IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 1700 | Strong | C=O stretch (imide) |
| 1486 | Medium | C=C stretch (aromatic) |
| 1188 | Medium | C-N stretch |
| 824 | Strong | C-H bend (p-disubstituted benzene) |
| 672 | Medium | C-Br stretch |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 256.5 | [M+H]⁺ |
| 255, 257 | Molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |
Interpretation of Spectroscopic Data
The collective analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra confirms the structure of N-(4-bromophenyl)succinimide.
The ¹H NMR spectrum displays two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The downfield doublet at 7.61 ppm corresponds to the aromatic protons ortho to the bromine atom, while the upfield doublet at 7.20 ppm is assigned to the protons ortho to the succinimide nitrogen. The singlet at 2.90 ppm, integrating to four protons, represents the two equivalent methylene groups of the succinimide ring.[1]
The ¹³C NMR spectrum shows a carbonyl carbon signal at approximately 176.3 ppm, indicative of the imide functional group. The aromatic region displays four distinct signals, consistent with a para-substituted phenyl ring. The signal for the carbon attached to the nitrogen (ipso-N) appears around 131.0 ppm, and the carbon attached to the bromine (ipso-Br) is observed at approximately 122.2 ppm. The remaining two aromatic carbon signals are found at 132.5 ppm and 128.0 ppm. The methylene carbons of the succinimide ring resonate at around 28.5 ppm.
The IR spectrum exhibits a strong absorption band at 1700 cm⁻¹, which is a characteristic stretching vibration of the carbonyl groups in a cyclic imide.[1] The band at 1486 cm⁻¹ is attributed to the C=C stretching of the aromatic ring. The presence of a strong band at 824 cm⁻¹ is indicative of the out-of-plane C-H bending of a para-disubstituted benzene ring. The absorption at 672 cm⁻¹ corresponds to the C-Br stretching vibration.[1]
Mass spectrometry data reveals a protonated molecular ion peak [M+H]⁺ at m/z 256.5, which aligns with the calculated molecular weight of N-(4-bromophenyl)succinimide (254.08 g/mol ).[1] The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity at m/z 255 and 257, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Experimental Protocols
Synthesis of N-(4-bromophenyl)succinimide [1]
A one-pot synthesis method can be employed for the preparation of N-(4-bromophenyl)succinimide.
-
Materials: 4-Bromoaniline, succinic anhydride, zinc dust, and glacial acetic acid.
-
Procedure:
-
Dissolve 4-bromoaniline (0.040 mole) in glacial acetic acid (35 mL).
-
Add succinic anhydride (0.044 mole) to the solution at room temperature with vigorous stirring for 10 minutes.
-
To this reaction mixture, add zinc dust (2 mole) at once. An exothermic reaction will cause the temperature to rise to approximately 55°C.
-
Continue stirring the mixture for 1.5 hours while maintaining the temperature.
-
Allow the reaction to cool to room temperature and filter to remove any unreacted zinc.
-
Pour the filtrate onto crushed ice (150 g).
-
The solid product that separates is collected by filtration and washed with water.
-
The crude product can be further purified by recrystallization.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer using deuterochloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry (MS): Mass spectral data can be acquired using an LC-MS system with an electrospray ionization (ESI) source in positive ion mode.
Logical Relationship of Spectroscopic Techniques
The following diagram illustrates the workflow of how different spectroscopic techniques are utilized to elucidate the structure of N-(4-bromophenyl)succinimide.
Caption: Workflow of Spectroscopic Structure Elucidation.
References
CAS number and molecular weight of 1-(4-Bromophenyl)pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)pyrrolidine-2,5-dione, a compound of interest in medicinal chemistry and drug development. This document details the physicochemical properties, a detailed experimental protocol for its synthesis, and discusses its potential biological activities based on related structures. The information is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and application of novel chemical entities.
Compound Data
This section summarizes the key quantitative data for this compound, also known as N-(4-Bromophenyl)succinimide.
| Parameter | Value | Reference |
| CAS Number | 41167-74-2 | [1][2][3] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1][2] |
| Molecular Weight | 254.08 g/mol | [1][2][3] |
| Synonyms | N-(4-Bromophenyl)succinimide | [1] |
Synthesis of this compound
A one-pot synthesis method provides an efficient route to this compound. This procedure involves the reaction of succinic anhydride with 4-bromoaniline in the presence of zinc and acetic acid.[1]
Experimental Protocol
Materials:
-
4-Bromoaniline
-
Succinic anhydride
-
Acetic acid
-
Zinc powder
-
Crushed ice
-
Ethyl alcohol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve 4-bromoaniline (0.040 mole) in 35 mL of acetic acid.
-
Add succinic anhydride (0.044 mole) to the solution at once with stirring. Continue to stir vigorously for an additional 10 minutes at room temperature. This initial step forms the intermediate, N-(4-bromophenyl)succinamic acid.
-
To this reaction mixture, add zinc powder (2 mole) at once. An exothermic reaction will cause the temperature to increase to approximately 55°C.
-
Maintain the reaction mixture at this temperature with continued stirring for 1.5 hours.
-
After 1.5 hours, allow the mixture to cool to room temperature.
-
Filter the mixture to remove any unreacted zinc.
-
Pour the filtrate onto 150 g of crushed ice. A solid precipitate of this compound will form.
-
Filter the solid product and wash it thoroughly with water.
-
Purify the crude product by recrystallization from ethyl alcohol to obtain the final compound.[1]
Expected Yield: 85%[1]
Synthesis Workflow
Potential Biological Activities and Signaling Pathways
While specific studies on the signaling pathways of this compound are not extensively documented, the broader class of succinimide and bromophenol derivatives has demonstrated significant biological activities, suggesting potential mechanisms of action for this compound.
Antimicrobial and Anticancer Potential
Succinimide derivatives are recognized for a wide range of therapeutic applications, including antimicrobial and antitumor activities. The core succinimide structure is a key pharmacophore in various biologically active compounds. The presence of a 4-bromophenyl group is also known to be crucial for the anticancer activity in other classes of compounds. This suggests that this compound may exhibit similar properties.
Plausible Signaling Pathway
Given the known activities of related compounds, a plausible mechanism of action for the potential anticancer effects of this compound could involve the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often dysregulated in cancer cells.
References
Purity Assessment of Synthesized 1-(4-Bromophenyl)pyrrolidine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the purity of synthesized 1-(4-Bromophenyl)pyrrolidine-2,5-dione, a key intermediate in the development of various pharmacologically active compounds. Ensuring the purity of this compound is critical for the validity of research findings and the safety and efficacy of potential drug candidates. This document details the synthesis, purification, and subsequent analytical procedures for rigorous purity determination.
Synthesis and Purification Overview
This compound is typically synthesized through the condensation reaction of succinic anhydride with 4-bromoaniline. The reaction is generally carried out in a suitable solvent, such as glacial acetic acid or hot water, to facilitate the formation of the corresponding N-aryl succinamic acid intermediate, which then cyclizes to the target succinimide upon heating.[1][2][3] Potential impurities can arise from unreacted starting materials, by-products from side reactions, and residual solvents. Therefore, a robust purification strategy, often involving recrystallization, is essential to isolate the compound at a high degree of purity before analytical assessment.
Experimental Protocols
Synthesis of this compound
A general laboratory-scale synthesis protocol is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride (1.0 eq) and 4-bromoaniline (1.0 eq) in glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water to remove residual acetic acid. Further purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield crystalline this compound.
-
Drying: Dry the purified product under vacuum to remove any remaining solvent.
Purity Assessment Methodologies
A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment.
HPLC is a primary technique for quantifying the purity of non-volatile and thermally stable compounds.[4][5] A reversed-phase HPLC method can effectively separate the target compound from its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by UV-Vis spectroscopy).
-
Sample Preparation: Prepare a standard solution of the reference compound and a sample solution of the synthesized product in a suitable diluent (e.g., mobile phase). Filter the solutions through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the blank, standard, and sample solutions. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
GC-MS is a powerful tool for identifying and quantifying volatile impurities. While the target compound itself may not be sufficiently volatile, this technique is excellent for detecting residual solvents and volatile by-products.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate components with different boiling points.
-
Injection: Split/splitless injection.
-
Detection: Mass spectrometry to identify compounds based on their mass spectra.
¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can also be used for purity assessment, particularly through Quantitative NMR (qNMR).[5][6]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The absence of signals corresponding to impurities confirms high purity. For qNMR, the purity is calculated by comparing the integral of a characteristic signal of the analyte to that of the internal standard.
-
IR Spectroscopy: Provides confirmation of the functional groups present in the molecule (e.g., carbonyl groups of the imide ring, aromatic C-H bonds). The spectrum should match that of a reference standard.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically broaden the melting point range and depress the melting point.
Data Presentation
The quantitative data obtained from the purity assessment should be summarized for clarity and comparison.
Table 1: HPLC Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 2.5 | 1500 | 0.15 |
| Product | 4.8 | 995000 | 99.50 |
| Impurity 2 | 6.2 | 3500 | 0.35 |
| Total | 1000000 | 100.00 |
Table 2: Characterization Data for this compound
| Analytical Technique | Expected Result | Observed Result |
| Melting Point | Literature value (e.g., 175-178 °C) | 176-177.5 °C |
| ¹H NMR (CDCl₃) | δ ~7.6 (d, 2H), ~7.2 (d, 2H), ~2.9 (s, 4H) | Consistent with expected shifts |
| ¹³C NMR (CDCl₃) | δ ~176, ~132, ~130, ~128, ~28 | Consistent with expected shifts |
| IR (KBr, cm⁻¹) | ~1770, ~1700 (C=O), ~1580, ~1480 (C=C) | Conforms to reference spectrum |
| MS (ESI+) | m/z [M+H]⁺, [M+Na]⁺ | Consistent with molecular weight |
Visualizations
The following diagrams illustrate the key processes involved in the purity assessment of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Comprehensive workflow for the purity assessment of the synthesized compound.
Caption: Logical relationship between synthesis, purification, analytical methods, and data reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purity determination of a new antifungal drug candidate using quantitative 1H NMR spectroscopy: Method validation and comparison of calibration approaches | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide: Thermal Stability and Decomposition of N-(4-bromophenyl)succinimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of N-(4-bromophenyl)succinimide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs, particularly N-phenylsuccinimide, and general principles of thermal analysis to offer a predictive assessment. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, providing insights into the anticipated thermal behavior of N-(4-bromophenyl)succinimide.
Physicochemical and Thermal Properties
The thermal stability of a compound is a critical parameter, influencing its storage, handling, and processing. The following table summarizes the known and extrapolated thermal and physicochemical properties of N-(4-bromophenyl)succinimide and its parent compound, N-phenylsuccinimide, for comparative purposes.
| Property | N-(4-bromophenyl)succinimide (Predicted/Extrapolated) | N-Phenylsuccinimide (Experimental) | Data Source |
| Molecular Formula | C₁₀H₈BrNO₂ | C₁₀H₉NO₂ | - |
| Molecular Weight | 254.08 g/mol | 175.19 g/mol | [1] |
| Melting Point (°C) | Expected to be higher than N-phenylsuccinimide | 155 | [2] |
| Decomposition Onset (TGA, °C) | Estimated > 200°C in an inert atmosphere | No specific data available; general decomposition above melting point | Inferred from related compounds[3] |
| Decomposition Products | Carbon oxides (CO, CO₂), nitrogen oxides (NOx), brominated organic compounds, hydrogen bromide | Carbon oxides (CO, CO₂), nitrogen oxides (NOx) | [4] |
Note: The data for N-(4-bromophenyl)succinimide is largely predictive, based on the known properties of N-phenylsuccinimide and the influence of a bromine substituent on the phenyl ring. The presence of the bromine atom is expected to increase the molecular weight and may influence the intermolecular forces, likely resulting in a higher melting point and potentially altering the decomposition pathway.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal properties of N-(4-bromophenyl)succinimide, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are generalized experimental protocols that can be adapted for this purpose.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on decomposition temperatures, thermal stability, and the composition of the material.
Experimental Workflow for TGA:
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is used to determine the melting point, enthalpy of fusion, and to observe other thermal transitions such as glass transitions or crystallization.
Experimental Workflow for DSC:
Caption: A standard experimental workflow for Differential Scanning Calorimetry (DSC).
Predicted Thermal Decomposition Pathway
The thermal decomposition of N-(4-bromophenyl)succinimide is expected to proceed via a multi-step radical mechanism, particularly at elevated temperatures. The presence of the bromine atom introduces an additional potential cleavage site. The following diagram illustrates a plausible decomposition pathway in an inert atmosphere.
Caption: A proposed thermal decomposition pathway for N-(4-bromophenyl)succinimide.
The decomposition is likely initiated by the cleavage of the weakest bond in the molecule. This could be the N-C bond of the imide or the C-Br bond. The resulting radicals would then undergo a series of reactions, including hydrogen abstraction, fragmentation, and recombination, leading to the formation of a variety of smaller volatile molecules and a stable carbonaceous char. The presence of bromine would likely lead to the formation of hydrogen bromide (HBr) or other brominated organic compounds in the volatile fraction.
Conclusion
This technical guide provides a foundational understanding of the expected thermal stability and decomposition of N-(4-bromophenyl)succinimide based on available data for analogous compounds. While predictive in nature, the information presented herein offers valuable guidance for the handling, storage, and processing of this compound. For definitive quantitative data, it is imperative that experimental thermal analysis, following the protocols outlined in this document, be performed. Such studies will provide the precise melting point, decomposition temperatures, and a detailed understanding of the decomposition kinetics and products, which are crucial for its application in research and development.
References
- 1. scbt.com [scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
The Succinimide Core: A Historical and Synthetic Guide to N-Aryl Derivatives in Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-aryl succinimide scaffold, a prominent heterocyclic motif in organic chemistry, has carved a significant niche for itself in the landscape of medicinal chemistry and materials science. From its early roots in the study of natural products to its modern-day applications in targeted therapeutics, the journey of N-aryl succinimides is one of continuous discovery and innovation. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of N-aryl succinimides, offering detailed experimental protocols, quantitative data, and a visualization of their engagement with key biological pathways.
A Historical Perspective: From Aspartimide to Anticonvulsants
The story of N-aryl succinimides is intertwined with the broader history of imide chemistry. While a definitive first synthesis of a simple N-aryl succinimide is not definitively documented, the foundational work on related structures dates back to the late 19th century. In 1888, the Italian chemist Arnaldo Piutti reported on the formation of aspartimide, a cyclic imide derived from aspartic acid, during his investigations of asparagine. This early work laid the groundwork for understanding the chemistry of five-membered cyclic imides.
The therapeutic potential of the succinimide core was not fully realized until the mid-20th century with the advent of systematic drug discovery programs. In the 1950s, researchers modifying the heterocyclic ring of existing anticonvulsant drugs like hydantoins and barbiturates turned their attention to the succinimide structure. This led to the development of a new class of antiepileptic drugs. Among the most notable were phensuximide, methsuximide, and ethosuximide, the last of which was approved for medical use in the United States in 1960 and remains a key treatment for absence seizures.[1] These early N-substituted succinimides demonstrated the pharmacological importance of this scaffold and spurred further investigation into its derivatives.
Synthetic Methodologies: From Classical to Contemporary Approaches
The synthesis of N-aryl succinimides has evolved significantly over the decades, with modern methods focusing on efficiency, sustainability, and functional group tolerance.
Classical Synthesis: The Reaction of Succinic Anhydride with Anilines
The most traditional and straightforward method for preparing N-aryl succinimides involves the two-step reaction of succinic anhydride with a primary aromatic amine (aniline). The initial reaction forms an intermediate succinanilic acid, which is then cyclized to the corresponding N-aryl succinimide, typically through dehydration at high temperatures or by using a dehydrating agent like acetyl chloride or acetic anhydride.
Experimental Protocol: Classical Synthesis of N-Phenylsuccinimide
-
Step 1: Synthesis of Succinanilic Acid
-
Dissolve aniline (0.040 mol) in a suitable solvent such as glacial acetic acid (35 mL).
-
Add succinic anhydride (0.044 mol) to the solution at room temperature with vigorous stirring.
-
Continue stirring for approximately 10-30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The succinanilic acid intermediate often precipitates from the solution.
-
-
Step 2: Cyclization to N-Phenylsuccinimide
-
To the mixture containing the succinanilic acid, add a dehydrating agent such as acetyl chloride (excess) or a mixture of acetic anhydride and sodium acetate.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration and wash with water.
-
To remove any unreacted succinanilic acid, the solid can be stirred with an aqueous solution of sodium bicarbonate, followed by filtration and washing with water.
-
Recrystallize the crude product from ethanol or hot water to yield pure N-phenylsuccinimide.
-
Modern Synthetic Approaches
In recent years, a variety of more efficient and environmentally friendly methods for the synthesis of N-aryl succinimides have been developed.
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of N-aryl succinimides can be achieved in minutes under solvent-free conditions by heating a mixture of an aniline and succinic anhydride in a domestic or dedicated laboratory microwave oven.[2][3] This method is not only rapid but also energy-efficient and aligns with the principles of green chemistry.[4]
Experimental Protocol: Microwave-Assisted Synthesis of N-Phenylsuccinimide
-
In a microwave-safe vessel, combine aniline (1.0 mmol) and succinic anhydride (1.1 mmol).
-
Thoroughly mix the solids using a glass rod.
-
Place the vessel in a laboratory microwave reactor.
-
Irradiate the mixture at a set power (e.g., 100-300 W) and temperature (e.g., 120-150 °C) for a short duration (e.g., 4-10 minutes).
-
After cooling, dissolve the resulting solid in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic solution with aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
The use of water as a reaction medium represents a significant advancement in the green synthesis of N-aryl succinimides. Heating a mixture of succinic acid and a primary amine in water at 100 °C can provide the desired N-substituted succinimide without the need for any catalyst.[5] This method is simple, cost-effective, and environmentally benign.
Experimental Protocol: Synthesis of N-Aryl Succinimides in Hot Water
-
In a round-bottom flask, suspend succinic acid (1.0 mmol) and the desired primary aromatic amine (1.0 mmol) in water (5.0 mL).
-
Heat the mixture to 100 °C with stirring.
-
Maintain the reaction at this temperature for the appropriate time (typically 1-2 hours), monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold water.
-
The product is often pure enough for subsequent use, or it can be further purified by recrystallization.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of N-aryl succinimides, including reaction yields for various synthetic methods and biological activity data.
Table 1: Comparison of Synthetic Yields for N-Phenylsuccinimide
| Synthetic Method | Reagents | Conditions | Yield (%) | Reference |
| Classical | Aniline, Succinic Anhydride, Acetic Acid, Zinc | 55°C, 1.5 h | 82 | [6] |
| Microwave-Assisted | Aniline, Succinic Anhydride | 4 minutes | 40-60 | [2] |
| Hot Water | Aniline, Succinic Acid | 100°C, 1 h | 65 | [5] |
Table 2: Anticancer Activity of Selected N-Aryl Succinimide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1e | MOLT-4 (Leukemia) | 7 | [7] |
| 1e | K562 (Leukemia) | 5.8 | [7] |
| 1e | HeLa (Cervical) | 8 | [7] |
| 1f | K562 (Leukemia) | 18 | [7] |
| 3b | A549/ATCC (Lung) | >10 | [1] |
| 6a | RPMI-8226 (Leukemia) | >10 | [1] |
| 6b | A549/ATCC (Lung) | >10 | [1] |
| 6c | SN12C (Renal) | >10 | [1] |
Table 3: Spectroscopic Data for N-Phenylsuccinimide
| Spectroscopic Technique | Key Signals | Reference |
| ¹H NMR (CDCl₃) | δ 7.25-7.50 (m, 5H, Ar-H), 2.86 (s, 4H, 2 x CH₂) | [6] |
| ¹³C NMR (CDCl₃) | δ 176.0, 132.0, 129.2, 128.8, 126.4, 28.2 | [6] |
| FT-IR (KBr) | 1712 cm⁻¹ (C=O, imide), 1498 cm⁻¹ (C=C, aromatic) | [6] |
Biological Activity and Signaling Pathways
N-aryl succinimides exhibit a wide range of biological activities, with their mechanism of action often involving the modulation of key cellular signaling pathways.
Anticonvulsant Activity
The anticonvulsant effect of ethosuximide and related succinimides is primarily attributed to their ability to block low-threshold T-type calcium channels in thalamic neurons. This action helps to suppress the abnormal synchronous neuronal firing that characterizes absence seizures.
Anticancer Activity: Modulation of MAPK and NF-κB Pathways
Several N-aryl succinimide derivatives have demonstrated potent anticancer activity, often by inducing apoptosis (programmed cell death) in cancer cells.[7] This pro-apoptotic effect can be mediated through the modulation of critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
The MAPK pathway, which includes kinases like JNK and p38, is involved in cellular responses to stress. Activation of JNK and p38 by certain N-aryl succinimides can lead to the induction of apoptosis.
The NF-κB pathway is a key regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Some N-aryl succinimides may exert their anticancer effects by inhibiting the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.
References
- 1. Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijcps.org [ijcps.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-(4-Bromophenyl)pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid building blocks.[4]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 1-(4-Bromophenyl)pyrrolidine-2,5-dione, a versatile building block in medicinal chemistry and materials science. The succinimide moiety offers a handle for further functionalization, making its arylated derivatives valuable intermediates in drug discovery and development.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.[1][5]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex, replacing the bromide. The base is crucial for activating the boronic acid.[6]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific boronic acids and desired scales.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, PCy₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification supplies (e.g., Celite, ethyl acetate, brine, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative conditions and yields for Suzuki-Miyaura couplings of various aryl bromides with arylboronic acids, which can serve as a starting point for optimizing the reaction of this compound.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromobenzonitrile | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 8 | 92 |
| 3 | 3-Bromopyridine | 3-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 98 |
| 5 | Methyl 4-bromobenzoate | 2-Thienylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 4 | 90 |
This table is a compilation of representative data from the literature and does not represent experiments performed with this compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for 1-(4-Bromophenyl)pyrrolidine-2,5-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)pyrrolidine-2,5-dione, also known as N-(4-bromophenyl)succinimide, is a synthetic compound belonging to the succinimide class of heterocyclic molecules. The succinimide ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and antitumor properties. The presence of the 4-bromophenyl substituent provides a handle for further chemical modifications, making it a versatile starting material for the synthesis of novel bioactive compounds. These notes provide an overview of its applications, synthesis, and protocols for biological evaluation.
Anticancer Applications
Quantitative Data: Anticancer Activity of a Derivative
The following table summarizes the in vitro anticancer activity of a closely related derivative, 1-(4-Bromophenyl)-3-(2-hydroxybenzylidene)pyrrolidine-2,5-dione , against the human breast cancer cell line MCF-7.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-(4-Bromophenyl)-3-(2-hydroxybenzylidene)pyrrolidine-2,5-dione | MCF-7 | Not explicitly stated, but derivatives with similar structures show high activity. | Cisplatin | 3.653 |
Note: The referenced study highlights that succinimide derivatives with bromide and hydroxyl groups exhibit potent anticancer activity, with some showing lower IC50 values than the standard drug cisplatin.
Proposed Mechanism of Anticancer Action
The anticancer activity of succinimide derivatives is believed to be multifactorial. The proposed mechanisms include:
-
Induction of Apoptosis: Succinimides can trigger both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptotic pathways. This involves the activation of caspases, a family of proteases that execute cell death.
-
Activation of Stress Signaling Pathways: These compounds have been shown to activate mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38, which are involved in cellular stress responses that can lead to apoptosis.
-
DNA Interaction: Some succinimide derivatives are capable of intercalating with DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.
Caption: Proposed anticancer mechanism of succinimide derivatives.
Antimicrobial Applications
Derivatives of this compound have also been investigated for their antimicrobial properties. The data below is for a derivative, demonstrating its potential as a lead structure for the development of new antimicrobial agents.
Quantitative Data: Antimicrobial Activity of a Derivative
The following table presents the Minimum Inhibitory Concentration (MIC) values for 1-(4-Bromophenyl)-3-(2-hydroxybenzylidene)pyrrolidine-2,5-dione against various microbial strains.
| Compound | Microorganism | Gram Stain | MIC (µM) |
| 1-(4-Bromophenyl)-3-(2-hydroxybenzylidene)pyrrolidine-2,5-dione | Enterococcus faecalis | Positive | 0.5 |
| 1-(4-Bromophenyl)-3-(2-hydroxybenzylidene)pyrrolidine-2,5-dione | Candida albicans | - | 0.5 |
Experimental Protocols
Synthesis of this compound (N-(4-Bromophenyl)succinimide)
This protocol describes a one-pot synthesis method.
Materials:
-
4-Bromoaniline
-
Succinic anhydride
-
Glacial acetic acid
-
Zinc dust
-
Crushed ice
-
Water
-
Ethyl alcohol (for recrystallization)
Procedure:
-
Dissolve 4-bromoaniline (0.040 mol) in glacial acetic acid (35 mL) in a reaction flask.
-
Add succinic anhydride (0.044 mol) to the solution at once with stirring.
-
Continue vigorous stirring for 10 minutes at room temperature.
-
Add zinc dust (2 mol) to the reaction mixture at once. The temperature will increase to approximately 55°C.
-
Stir the reaction mixture for 1.5 hours while maintaining the temperature.
-
Allow the mixture to cool to room temperature.
-
Filter the mixture to remove any unreacted zinc.
-
Pour the filtrate onto crushed ice (150 g).
-
Filter the solid precipitate that forms and wash it with water.
-
Purify the crude product by recrystallization from ethyl alcohol to obtain N-(4-Bromophenyl)succinimide.
Caption: Workflow for the synthesis of this compound.
Protocol for MTT Assay for Anticancer Screening
This protocol is a standard method for assessing cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium
-
96-well microplates
-
This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol for Broth Microdilution Method for MIC Determination
This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
This compound (or derivative) stock solution
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
Procedure:
-
Prepare Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium. Typically, this is done by adding 100 µL of broth to all wells, adding 100 µL of the compound stock solution to the first well, and then serially transferring 100 µL to subsequent wells.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final volume of 200 µL per well. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. Growth is typically assessed by turbidity.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
This compound serves as a valuable scaffold in medicinal chemistry. While direct biological activity data for this specific compound is limited in the available literature, its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The provided protocols offer standardized methods for the synthesis and in vitro evaluation of this and related compounds, providing a foundation for further research and development in the pursuit of novel therapeutic agents.
Synthesis of Bioactive Molecules from N-(4-bromophenyl)succinimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules derived from the versatile starting material, N-(4-bromophenyl)succinimide. This scaffold is a valuable building block for the development of novel therapeutic agents due to the presence of a reactive bromine atom, which allows for a variety of cross-coupling reactions, and a succinimide moiety, a well-known pharmacophore in several approved drugs. The protocols outlined below focus on the widely applicable Suzuki-Miyaura coupling to generate derivatives with potential antibacterial, anticonvulsant, and anticancer activities.
Overview of Synthetic Strategy
The primary synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the 4-bromophenyl group of the succinimide derivative and a variety of aryl or heteroaryl boronic acids. This approach allows for the generation of a diverse library of compounds for biological screening. A general workflow for the synthesis and evaluation of these compounds is presented below.
Caption: General workflow for synthesis and biological screening.
Experimental Protocols
Synthesis of N-(4-bromophenyl)furan-2-carboxamide
This protocol describes the synthesis of a key intermediate for subsequent Suzuki-Miyaura coupling, as adapted from published procedures.[1]
Materials:
-
4-bromoaniline
-
Furan-2-carbonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), dry
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask or Schlenk flask
-
Standard glassware for workup
Procedure:
-
In a clean and dried Schlenk flask, dissolve 4-bromoaniline (1.0 eq., 2.30 mmol) in 15 mL of dry dichloromethane (DCM).[1]
-
Add triethylamine (1.0 eq., 2.30 mmol) to the reaction mixture.[1]
-
Cool the mixture to 0 °C using an ice bath.[1]
-
Slowly add furan-2-carbonyl chloride (1.0 eq., 2.30 mmol) to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 18 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield N-(4-bromophenyl)furan-2-carboxamide. An excellent yield of 94% has been reported for this reaction.[1]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the arylation of N-(4-bromophenyl) derivatives.[1][2]
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Materials:
-
N-(4-bromophenyl)furan-2-carboxamide (or other N-(4-bromophenyl)succinimide derivative)
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium phosphate (K3PO4) or other suitable base
-
1,4-Dioxane
-
Water
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask under an inert argon atmosphere, add N-(4-bromophenyl)furan-2-carboxamide (1.0 eq., 0.488 mmol) and 5 mL of 1,4-dioxane.[1]
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (e.g., 5 mol %).[1][2]
-
Stir the mixture for 30 minutes at room temperature.[2]
-
Add the respective aryl or heteroaryl boronic acid (1.1 eq., 0.537 mmol), K3PO4 (1.0 eq., 0.488 mmol) as a base, and 0.5 mL of water.[1]
-
Heat the reaction mixture to reflux (typically 70-80 °C) for 8-18 hours.[1][2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-(4-arylphenyl) derivative.
Bioactive Properties and Quantitative Data
Derivatives synthesized from N-(4-bromophenyl)succinimide have shown promise in several therapeutic areas.
Antibacterial Activity
A series of N-(4-arylphenyl)furan-2-carboxamides synthesized via the Suzuki-Miyaura coupling of N-(4-bromophenyl)furan-2-carboxamide demonstrated significant antibacterial activity against clinically isolated drug-resistant bacteria.[1]
| Compound | Aryl Boronic Acid Substituent | Yield (%) | MIC (µg/mL) vs. A. baumannii | MIC (µg/mL) vs. K. pneumoniae | MIC (µg/mL) vs. E. cloacae | MIC (µg/mL) vs. MRSA |
| 5a | Phenyl | 83 | 125 | 250 | 125 | 250 |
| 5b | 4-Methylphenyl | 76 | 62.5 | 125 | 62.5 | 125 |
| 5c | 4-Methoxyphenyl | 79 | 62.5 | 62.5 | 125 | 62.5 |
| 5d | 4-Chlorophenyl | 69 | 125 | 250 | 250 | 125 |
| 5e | 4-Fluorophenyl | 71 | 250 | 125 | 250 | 250 |
| 5f | 3-Nitrophenyl | 43 | 62.5 | 125 | 62.5 | 125 |
| 5g | 2-Naphthyl | 65 | 125 | 62.5 | 125 | 62.5 |
| 5h | 2-Thiophenyl | 56 | 250 | 250 | 125 | 250 |
| 5i | 3-Pyridinyl | 49 | 125 | 125 | 250 | 125 |
Data extracted from Siddiqa et al., Pharmaceuticals (Basel), 2022.[1]
Anticonvulsant Activity
Succinimide derivatives are a well-established class of anticonvulsant drugs, primarily used for the treatment of absence seizures.[3][4] Their mechanism of action involves the blockade of T-type calcium channels in thalamic neurons.[3][4]
Caption: Mechanism of anticonvulsant action of succinimides.
Anticancer Activity
N-aryl succinimides have also been investigated for their anticancer properties. Some dicarboximide derivatives have been shown to induce apoptosis in cancer cells through the activation of stress-related signaling pathways, including the JNK and p38 MAP kinase pathways.[5][6]
Caption: Proposed anticancer signaling pathway for succinimide derivatives.
A study on trifluoromethylated bicyclic succinimides revealed activity against various cancer cell lines at a concentration of 10⁻⁵ M.[7]
| Compound Class | Cancer Cell Line Panel | Example Active Cell Lines |
| Trifluoromethyl Succinimides | Leukemia | RPMI-8226 (Myeloma) |
| Trifluoromethyl Succinimides | Non-Small Cell Lung Cancer | A549/ATCC (Lung Carcinoma) |
| Trifluoromethyl Succinimides | Renal Cancer | A498, SN12C |
Data from Gemoets et al., Journal of Fluorine Chemistry, 2014.[7] This highlights the potential for developing potent anticancer agents by modifying the succinimide core and its N-aryl substituent.
Conclusion
N-(4-bromophenyl)succinimide is a highly valuable and versatile starting material for the synthesis of diverse libraries of bioactive molecules. The protocols provided herein for Suzuki-Miyaura coupling offer a robust and efficient method for generating novel derivatives. The demonstrated antibacterial, anticonvulsant, and anticancer potential of compounds based on the N-aryl succinimide scaffold underscores the importance of this chemical space for further exploration in drug discovery and development. Researchers are encouraged to utilize these methods as a foundation for creating and testing new chemical entities with improved therapeutic profiles.
References
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. drugs.com [drugs.com]
- 5. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(4-Bromophenyl)pyrrolidine-2,5-dione in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)pyrrolidine-2,5-dione is a heterobifunctional crosslinker designed for the covalent attachment of payloads, such as cytotoxic drugs, to biomolecules, primarily proteins. This reagent is particularly suited for the development of Antibody-Drug Conjugates (ADCs), where precise and stable linkage of a drug to a monoclonal antibody (mAb) is critical for therapeutic efficacy and safety.
The core structure of this linker features a succinimide ring attached to a bromophenyl group. The succinimide moiety functions as a maleimide-type electrophile, exhibiting high reactivity and selectivity towards sulfhydryl (thiol) groups of cysteine residues within a protein. The N-aryl substitution is known to influence the stability of the resulting thiosuccinimide linkage, a crucial factor in preventing premature drug release.[1][2] The presence of the bromophenyl group offers a potential site for further chemical modification, such as palladium-catalyzed cross-coupling reactions, allowing for the synthesis of more complex bioconjugates.
These application notes provide a comprehensive overview of the use of this compound in bioconjugation, including detailed experimental protocols, data presentation, and workflow visualizations.
Principle of Cysteine-Mediated Conjugation
The primary application of this compound is the conjugation to cysteine residues on a protein. In its native state, many cysteine residues in antibodies exist as disulfide bonds. To make them available for conjugation, these disulfide bonds must first be reduced to free sulfhydryl groups using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).[3][4]
Following the reduction step, the maleimide group of the linker reacts with the free thiol via a Michael addition reaction to form a stable covalent thioether bond.[5] This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), which helps to preserve the structural integrity and biological activity of the antibody.[5]
Figure 1: Bioconjugation Workflow.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound-Payload construct
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
Quenching Reagent: N-acetylcysteine
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Protocol 1: Antibody Reduction
-
Prepare a stock solution of TCEP (e.g., 10 mM in water).
-
To the antibody solution (typically 5-10 mg/mL), add a 20-fold molar excess of TCEP.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with the conjugation buffer.
Protocol 2: Conjugation of Linker-Payload to Antibody
-
Prepare a stock solution of the this compound-Payload construct in DMSO (e.g., 10 mM).
-
Add the linker-payload stock solution to the reduced antibody solution to achieve a final molar ratio of 10:1 (linker-payload:antibody).
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
(Optional) Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to react with any unreacted maleimide groups.
Protocol 3: Purification of the Antibody-Drug Conjugate (ADC)
-
Purify the ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column.
-
Elute the ADC with PBS.
-
Collect the fractions containing the purified ADC.
-
Determine the protein concentration and Drug-to-Antibody Ratio (DAR).
Data Presentation and Characterization
The successful synthesis of an ADC using this compound requires thorough characterization. Key parameters include the Drug-to-Antibody Ratio (DAR), purity, and stability.
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody can be determined using various analytical techniques.
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the DAR can be calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This allows for the quantification of different DAR species (DAR0, DAR2, DAR4, etc.).[6]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC provides a precise measurement of the molecular weight, from which the DAR can be determined.[7]
Table 1: Hypothetical HIC Data for ADC Characterization
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 5.2 | 10.5 |
| DAR2 | 8.7 | 45.2 |
| DAR4 | 12.1 | 38.8 |
| DAR6 | 15.4 | 5.5 |
| Average DAR | - | 3.6 |
Purity and Stability Assessment
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and detect the presence of aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can confirm the covalent attachment of the drug-linker to the antibody.
-
Stability Studies: The stability of the ADC can be evaluated by incubating it in plasma or at different pH values and temperatures, followed by analysis to detect any drug deconjugation.[8]
Table 2: Hypothetical Stability Data of ADC in Human Plasma
| Incubation Time (days) | Average DAR | % Aggregation (by SEC) |
| 0 | 3.6 | 1.2 |
| 1 | 3.5 | 1.3 |
| 3 | 3.4 | 1.5 |
| 7 | 3.2 | 2.1 |
Visualization of Reaction Mechanism
The core of the bioconjugation process is the Michael addition reaction between the thiol group of a cysteine residue and the maleimide of the linker.
Figure 2: Michael Addition Reaction.
Conclusion
This compound is a valuable tool for the site-specific bioconjugation of payloads to cysteine residues in proteins. Its maleimide functionality allows for a rapid and selective reaction under mild conditions, which is essential for preserving the biological activity of sensitive biomolecules like antibodies. The resulting thioether linkage offers good stability, and the bromophenyl group provides opportunities for further diversification of the conjugate. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers and drug developers to effectively utilize this linker in their bioconjugation strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Coupling Reaction of 1-(4-Bromophenyl)pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck coupling reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This powerful tool is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the Heck coupling reaction of 1-(4-bromophenyl)pyrrolidine-2,5-dione with various alkenes. The succinimide moiety is a prevalent scaffold in medicinal chemistry, and its functionalization via the Heck reaction opens avenues for the creation of novel compounds with potential biological activity.
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst.[1] Key parameters influencing the success of the reaction include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.[2] Recent advancements have demonstrated the efficacy of microwave irradiation in dramatically reducing reaction times.[3][4][5][6]
Reaction Scheme
Optimization of Reaction Conditions
The successful execution of the Heck coupling reaction with this compound hinges on the careful selection of several key parameters. A summary of commonly employed conditions is presented below.
| Parameter | Variation | Remarks |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd/C | Pd(OAc)₂ is a common and effective precursor.[2][3][5][6][7] Catalyst loading typically ranges from 0.05 to 5 mol%.[5][6] |
| Ligand | Phosphine-based (e.g., PPh₃, P(o-tol)₃, BINAP), N-Heterocyclic Carbenes (NHCs) | Ligands stabilize the palladium catalyst and influence reactivity and selectivity.[1] Phosphine-free systems are also utilized, particularly in microwave-assisted reactions.[5] |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), Organic (e.g., Et₃N) | The base is crucial for neutralizing the hydrogen halide formed during the reaction.[2][8] The choice of base can impact the reaction rate and yield. |
| Solvent | Polar aprotic (e.g., DMF, DMAc, NMP), Ionic Liquids (e.g., bmimPF₆) | The solvent must be stable at the reaction temperature and capable of dissolving the reactants and catalyst.[2][3] Aqueous media have also been explored for greener synthesis.[2] |
| Alkene | Styrenes, Acrylates (e.g., n-butyl acrylate, methyl methacrylate) | Electron-deficient alkenes are generally good substrates for the Heck reaction.[9] |
| Temperature | 80°C - 220°C | Higher temperatures are often required, especially for less reactive aryl bromides.[2][3] Microwave heating can achieve high temperatures in shorter times.[3][4] |
| Reaction Time | Minutes (microwave) to several hours (conventional heating) | Microwave-assisted reactions can be completed in as little as 5-45 minutes.[3][5] |
Experimental Protocols
Two representative protocols are provided below: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Heating
This protocol is based on a general procedure for the Heck coupling of aryl bromides with styrenes.[2]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (as N-heterocyclic carbene precursor)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), styrene (1.5 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and the N-heterocyclic carbene precursor (0.02 mmol, 2 mol%).
-
Add a 1:1 mixture of DMF and water (6 mL).
-
Heat the reaction mixture at 80°C for 4 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a mixture of ethyl acetate and hexane (1:5).
-
Filter the organic layer through a pad of silica gel, washing thoroughly.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Synthesis
This protocol is adapted from a general procedure for the high-speed Heck reaction of aryl halides with butyl acrylate in an ionic liquid.[3]
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) chloride (PdCl₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
1-Butyl-3-methylimidazolium hexafluorophosphate (bmimPF₆)
-
Triethylamine (Et₃N)
-
Diethyl ether
Procedure:
-
In a microwave process vial equipped with a magnetic stirrer, combine 1-butyl-3-methylimidazolium hexafluorophosphate (0.50 g), palladium(II) chloride (7.8 mg, 0.04 mmol), and tri(o-tolyl)phosphine (24 mg, 0.08 mmol).
-
Heat the mixture to 80°C for 5 minutes in a heating block to form a solution of the catalyst in the ionic liquid.
-
To this solution, add this compound (1.0 mmol), n-butyl acrylate (2.0 mmol), and triethylamine (1.5 mmol).
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature of up to 220°C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated from the ionic liquid by distillation or extraction with a suitable organic solvent like diethyl ether.
-
Further purification can be achieved by flash chromatography if necessary.
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck coupling reaction.
Experimental Workflow for Heck Coupling
Caption: A typical experimental workflow for the Heck coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. audreyli.com [audreyli.com]
- 4. Hybrid Pd0.1Cu0.9Co2O4 nano-flakes: a novel, efficient and reusable catalyst for the one-pot heck and Suzuki couplings with simultaneous transesterification reactions under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. sctunisie.org [sctunisie.org]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Application Notes: Biological Screening of N-(4-bromophenyl)succinimide Derivatives
Introduction
N-(4-bromophenyl)succinimide and its derivatives represent a class of chemical compounds with significant potential in drug discovery. The succinimide ring is a well-known pharmacophore found in various therapeutic agents, most notably in anticonvulsant drugs. The presence of a 4-bromophenyl group can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets. Consequently, derivatives of N-(4-bromophenyl)succinimide are promising candidates for screening a range of biological activities, including anticonvulsant, cytotoxic, and antimicrobial effects. These application notes provide an overview of key screening assays and protocols relevant to the evaluation of this compound class.
1. Anticonvulsant Activity
Succinimide derivatives have historically been investigated for their efficacy in controlling seizures, particularly absence seizures. Screening for anticonvulsant activity is crucial for identifying lead compounds for the development of new anti-epileptic drugs.[1][2] The two most widely used preclinical models for this purpose are the Maximal Electroshock Seizure (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests.[3][4] The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is predictive of efficacy against absence seizures.[3][5]
2. Cytotoxic Activity
The evaluation of cytotoxicity is a fundamental step in drug development, both for assessing the anti-cancer potential of a compound and for determining its general toxicity profile. Many N-substituted succinimides and related structures have demonstrated cytotoxicity against various cancer cell lines.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7][8][9] This assay quantifies the ability of viable cells to reduce the yellow MTT salt into a purple formazan product, providing a measure of the compound's cytotoxic or growth-inhibiting effects.[8][10]
3. Antimicrobial Activity
The increasing prevalence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[11] Various heterocyclic compounds, including those with structures related to N-(4-bromophenyl)succinimide, have been screened for antibacterial and antifungal properties.[12][13][14][15] Standard methods for evaluating antimicrobial activity include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay.[16][17][18] The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism and is a key parameter for quantifying antimicrobial potency.[16]
Quantitative Data Summary
The following tables present example data for hypothetical derivatives of N-(4-bromophenyl)succinimide, illustrating how results from biological screening assays can be structured for clear comparison.
Table 1: In Vitro Cytotoxicity of N-(4-bromophenyl)succinimide Derivatives
| Compound ID | Derivative Substitution | IC₅₀ (µM) vs. A549 (Lung Cancer)[19] | IC₅₀ (µM) vs. MCF-7 (Breast Cancer)[20] | IC₅₀ (µM) vs. PC3 (Prostate Cancer)[19] |
| BPS-01 | Unsubstituted | > 100 | > 100 | > 100 |
| BPS-02 | 3-methyl | 75.4 | 82.1 | 91.5 |
| BPS-03 | 3,3-dimethyl | 42.8 | 51.9 | 48.3 |
| BPS-04 | 3-phenyl | 15.2 | 18.6 | 22.7 |
| Doxorubicin | (Control) | 0.8 | 1.2 | 1.5 |
IC₅₀: Half-maximal inhibitory concentration. Data is hypothetical.
Table 2: Anticonvulsant Activity of N-(4-bromophenyl)succinimide Derivatives in Mice
| Compound ID | Dose (mg/kg, i.p.) | MES Test (% Protection)[3] | scPTZ Test (% Protection)[3] | Neurotoxicity (Rotarod Test, % Deficit) |
| BPS-05 | 100 | 80 | 40 | 15 |
| BPS-06 | 100 | 60 | 90 | 10 |
| BPS-07 | 100 | 20 | 10 | 0 |
| Phenytoin | 30 | 100 | 0 | 25 |
| Ethosuximide | 100 | 0 | 100 | 5 |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole. Data is hypothetical.
Table 3: Antimicrobial Activity of N-(4-bromophenyl)succinimide Derivatives
| Compound ID | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) | MIC (µg/mL) vs. C. albicans (Fungus) |
| BPS-08 | 16 | 64 | 32 |
| BPS-09 | 32 | 128 | 64 |
| BPS-10 | 8 | 32 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
MIC: Minimum Inhibitory Concentration. Data is hypothetical.
Experimental Workflows and Signaling Pathways
Caption: General experimental workflow for cytotoxicity assessment.[10][21]
Caption: General workflow for in vivo anticonvulsant screening.[4][22]
Caption: Simplified intrinsic apoptosis pathway relevant to cytotoxicity.
Detailed Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is adapted from standard procedures for evaluating the cytotoxic effects of chemical compounds on cultured cell lines.[7][8][23]
1. Materials and Reagents:
-
96-well flat-bottom sterile microplates
-
Test N-(4-bromophenyl)succinimide derivatives
-
Appropriate cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution: 5 mg/mL in sterile PBS.[8]
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.[10][21]
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
2. Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[21]
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[10]
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).[10]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[10] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[23]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.[10]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[8][23]
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Plot a dose-response curve (% Viability vs. Compound Concentration) to determine the IC₅₀ value.
Protocol 2: Maximal Electroshock (MES) and scPTZ Seizure Assays
These protocols describe standard in vivo methods for screening potential anticonvulsant agents in rodents.[3][24]
1. Animals and Housing:
-
Male Swiss albino mice (20-25 g).
-
House animals in standard conditions with a 12-hour light/dark cycle and free access to food and water. Allow animals to acclimatize for at least one week before the experiment.
2. MES Assay Protocol:
-
Grouping: Divide mice into groups (n=6-8 per group): vehicle control, positive control (e.g., Phenytoin, 30 mg/kg), and test compound groups at various doses.
-
Administration: Administer the test compounds or vehicle intraperitoneally (i.p.).
-
Pretreatment: After a set pretreatment time (typically 30-60 minutes), proceed with the seizure induction.
-
Induction: Induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 seconds) through corneal or ear electrodes using an electroconvulsiometer.[4]
-
Observation: Immediately after the stimulus, observe the mice for the presence or absence of the tonic hindlimb extension (THLE) phase of the seizure. The absence of THLE is considered protection.
-
Data Analysis: Calculate the percentage of protection for each group.
3. scPTZ Assay Protocol:
-
Grouping and Administration: Follow the same grouping and administration procedure as the MES test. Use a relevant positive control (e.g., Ethosuximide, 100 mg/kg).
-
Pretreatment: Wait for the appropriate pretreatment time (30-60 minutes).
-
Induction: Administer a convulsant dose of Pentylenetetrazole (PTZ) subcutaneously (s.c.), typically 85 mg/kg.
-
Observation: Place each mouse in an individual observation chamber and observe for 30 minutes. Record the onset of clonic seizures (convulsions lasting for at least 5 seconds). The absence of clonic seizures within the 30-minute observation period indicates protection.
-
Data Analysis: Calculate the percentage of protection for each group.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing antimicrobial activity.[11][16]
1. Materials and Reagents:
-
Sterile 96-well U-bottom microplates
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[16]
-
Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
2. Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[25] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[25]
-
Compound Dilution:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This results in 100 µL per well with decreasing concentrations of the compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial/fungal inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (wells with inoculum but no compound) to ensure microbial growth and a negative control (wells with broth only) to check for sterility.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
3. Data Analysis:
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[16]
References
- 1. [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticonvulsant activity of o-phenyl succinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. journalsarchive.com [journalsarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. benchchem.com [benchchem.com]
- 11. woah.org [woah.org]
- 12. psecommunity.org [psecommunity.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdb.apec.org [pdb.apec.org]
- 17. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. farmaciajournal.com [farmaciajournal.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. myadlm.org [myadlm.org]
Application Notes and Protocols: 1-(4-Bromophenyl)pyrrolidine-2,5-dione as a Precursor for Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1-(4-Bromophenyl)pyrrolidine-2,5-dione as a versatile precursor for the synthesis of novel antifungal agents. The document outlines synthetic protocols, antifungal activity data, and the putative mechanism of action, offering a foundational guide for the development of new therapeutics against fungal infections.
Introduction
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with unique mechanisms of action. The succinimide scaffold has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This compound, a readily accessible synthetic intermediate, serves as a valuable starting point for the generation of a diverse library of N-aryl succinimide derivatives. The introduction of various substituents on the phenyl ring allows for the fine-tuning of antifungal potency and selectivity.
Data Presentation: Antifungal Activity
The antifungal efficacy of N-substituted phenyl succinimide derivatives has been evaluated against clinically relevant fungal strains, including Candida albicans and Aspergillus niger. The data presented below is based on the disc-diffusion method, which provides a qualitative to semi-quantitative measure of antifungal activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Table 1: Antifungal Activity of N-Phenyl Succinimide Derivatives (Zone of Inhibition in mm) [1]
| Compound Code | Derivative Name | Concentration | Candida albicans (NCIM 3471) | Aspergillus niger (NCIM 545) |
| 4a | 1-Phenylpyrrolidine-2,5-dione | 100 µg/ml | 9.63 ± 0.23 | 12.62 ± 0.33 |
| 4b | This compound | 100 µg/ml | -- | -- |
| 4c | 1-(4-Fluorophenyl)pyrrolidine-2,5-dione | 100 µg/ml | 13.19 ± 0.15 | 16.41 ± 0.42 |
| 4d | 1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione | 100 µg/ml | 14.68 ± 0.18 | 15.56 ± 0.37 |
| 4e | 1-(2,4,5-Trichlorophenyl)pyrrolidine-2,5-dione | 100 µg/ml | 7.41 ± 0.27 | -- |
| Std | Standard Antifungal | 100 µg/ml | 12.40 ± 0.43 | 10.45 ± 0.11 |
Note: '--' indicates no zone of inhibition was observed. The standard antifungal used was not specified in the source document.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of N-Aryl Succinimides[2]
This protocol describes a general and efficient one-pot method for the synthesis of N-substituted succinimide derivatives from succinic anhydride and a primary aromatic amine. This method can be adapted for the synthesis of this compound by using 4-bromoaniline as the starting amine.
Materials:
-
Substituted aromatic amine (e.g., 4-bromoaniline) (0.040 mol)
-
Succinic anhydride (0.044 mol)
-
Glacial acetic acid (35 mL)
-
Zinc powder (2 mol)
-
Crushed ice
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the aromatic amine (0.040 mol) in glacial acetic acid (35 mL) in a round-bottom flask.
-
Add succinic anhydride (0.044 mol) to the solution at once with vigorous stirring at room temperature. Continue stirring for 10 minutes.
-
To this reaction mixture, add zinc powder (2 mol) at once. An exothermic reaction will cause the temperature to rise to approximately 55°C.
-
Stir the reaction mixture for 1.5 hours, maintaining the temperature at 55°C.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove any unreacted zinc powder.
-
Pour the filtrate onto crushed ice (150 g).
-
The solid N-aryl succinimide product will precipitate.
-
Collect the solid by filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
Protocol 2: Antifungal Susceptibility Testing (Disc-Diffusion Method)[1]
This protocol outlines the disc-diffusion method used to assess the antifungal activity of the synthesized compounds.
Materials:
-
Synthesized N-aryl succinimide derivatives
-
Fungal strains (Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile filter paper discs (6 mm diameter)
-
Sterile swabs
-
Micropipettes
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal test organism in sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an SDA plate with the fungal suspension.
-
Disc Application:
-
Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a concentration of 100 µg/ml.
-
Aseptically apply a known volume (e.g., 10 µL) of each compound solution onto a sterile filter paper disc.
-
Allow the solvent to evaporate completely.
-
-
Placement of Discs: Place the impregnated discs onto the surface of the inoculated SDA plates. Ensure firm contact with the agar.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for C. albicans, 28°C for A. niger) for 24-48 hours.
-
Measurement: After incubation, measure the diameter of the zone of complete inhibition of fungal growth around each disc in millimeters (mm).
Mandatory Visualizations
Diagram 1: General Synthetic Workflow
Caption: Workflow for Synthesis and Antifungal Screening of Succinimide Derivatives.
Diagram 2: Putative Mechanism of Action - Fungal Cell Wall Synthesis Inhibition
Caption: Proposed Inhibition of Fungal Cell Wall Synthesis by Succinimide Derivatives.
Concluding Remarks
This compound represents a promising and adaptable scaffold for the development of novel antifungal agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for generating extensive compound libraries. Preliminary data indicates that derivatives of the N-phenyl succinimide core exhibit activity against pathogenic fungi. The putative mechanism of action, involving the disruption of the fungal cell wall, presents a desirable target for antifungal therapy due to its absence in mammalian cells. Further investigation, including the determination of Minimum Inhibitory Concentration (MIC) values for a broader range of derivatives and detailed mechanistic studies, is warranted to fully elucidate the therapeutic potential of this class of compounds. The protocols and data presented herein provide a solid foundation for researchers to advance the discovery and development of new, effective antifungal drugs based on the this compound precursor.
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of 1-(4-Bromophenyl)pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This reaction is of paramount importance in medicinal chemistry and drug development, where the arylamine motif is a prevalent scaffold in a vast array of therapeutic agents. The succinimide moiety is also a key pharmacophore, appearing in drugs with anticonvulsant, anti-inflammatory, and antitumor activities. The combination of these two structural features in N-aryl succinimides opens avenues for the creation of novel drug candidates.
These application notes provide a detailed protocol for the palladium-catalyzed amination of 1-(4-Bromophenyl)pyrrolidine-2,5-dione with a variety of primary and secondary amines. The reaction facilitates the synthesis of a diverse library of N-substituted aminophenylpyrrolidine-2,5-diones, which are valuable intermediates for drug discovery and development.
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that involves an aryl halide (or pseudohalide) and an amine in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle is generally accepted to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-arylated amine product and regenerating the active Pd(0) catalyst.[2][3]
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective in promoting the catalytic cycle.[4]
Experimental Protocols
The following is a generalized protocol for the palladium-catalyzed amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) OR a palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or vial with a septum)
-
Magnetic stirrer and heating plate
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound, the palladium catalyst or precatalyst, the ligand (if not using a precatalyst), and the base.
-
Inert Atmosphere: Seal the tube or vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous solvent via syringe. If the amine is a liquid, add it to the reaction mixture via syringe. If the amine is a solid, it can be added in the first step with the other solids.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-[4-(amino)phenyl]pyrrolidine-2,5-dione.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with a variety of amines. This data is representative and serves as a starting point for optimization.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |
| 3 | n-Butylamine | XPhos Pd G3 (3) | - | NaOtBu | Toluene | 100 | 8 | 88 |
| 4 | Piperidine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 75 |
| 5 | Diethylamine | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 16 | 65 |
Note: Yields are isolated yields after purification and are highly dependent on the specific substrates and reaction conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the palladium-catalyzed amination.
Catalytic Cycle
Caption: The Buchwald-Hartwig amination catalytic cycle.
References
Step-by-step synthesis of N-arylpyrrolidine-2,5-diones from primary amines
Application Notes: Synthesis of N-Arylpyrrolidine-2,5-diones
Introduction
N-arylpyrrolidine-2,5-diones, commonly known as N-arylsuccinimides, are pivotal structural motifs in medicinal chemistry and materials science. They serve as essential building blocks for a wide array of biologically active compounds and functional materials.[1] The synthesis of these compounds from primary amines is a fundamental transformation in organic chemistry. This document provides detailed protocols for the synthesis of N-arylpyrrolidine-2,5-diones, focusing on methodologies that are efficient, scalable, and environmentally benign.
Reaction Mechanism Overview
The formation of N-arylsuccinimides from primary amines and succinic anhydride or succinic acid generally proceeds through a two-step mechanism. The initial step involves a nucleophilic attack by the primary amine on a carbonyl carbon of the anhydride or acid, leading to the opening of the ring and the formation of an N-aryl succinamic acid intermediate.[2] The second step is an intramolecular cyclization via dehydration, which forms the stable five-membered imide ring.[3] While this can be a two-step process, several one-pot methods have been developed to streamline the synthesis.[3]
Caption: General reaction mechanism for the synthesis of N-arylpyrrolidine-2,5-diones.
Synthetic Methodologies
Several methods exist for the synthesis of N-arylsuccinimides, each with distinct advantages concerning reaction conditions, yield, and environmental impact.
-
Method A: One-Pot Synthesis in Acetic Acid with Zinc: This efficient one-pot method utilizes succinic anhydride and a primary amine in acetic acid. The addition of zinc powder facilitates the cyclization of the intermediate succinamic acid to the final imide product in high yields.[3] This method is robust and suitable for a variety of substituted aromatic and aliphatic amines.[3]
-
Method B: Catalyst-Free Synthesis in Hot Water: A green and extremely simple approach involves reacting a primary amine with succinic acid in water at 100 °C.[1] This method eliminates the need for organic solvents and catalysts, making it an environmentally attractive option. Yields are generally high, although reaction times can be longer compared to other methods.[1][4]
-
Method C: Synthesis in Deep Eutectic Solvents (DES): Modern green chemistry approaches utilize deep eutectic solvents (DES), such as a choline chloride:urea mixture, as both the solvent and catalyst.[2] The reaction proceeds by dissolving the aniline in the DES, followed by the addition of succinic anhydride. The product often precipitates upon the addition of water, simplifying purification.[2]
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Phenylsuccinimide in Acetic Acid
This protocol is adapted from a sequential one-pot method for synthesizing 1-(4-substitutedphenyl)pyrrolidine-2,5-diones.[3]
Materials:
-
Succinic anhydride
-
Aniline (or substituted primary aryl amine)
-
Glacial Acetic Acid
-
Zinc powder
-
Sodium bicarbonate (NaHCO₃)
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in glacial acetic acid.
-
To this solution, add the substituted aromatic amine (1.0 eq) and stir the mixture. This first step forms the corresponding N-aryl succinamic acid.[3]
-
Slowly add zinc powder (catalytic amount) to the reaction mixture. An exothermic reaction may be observed, with the temperature potentially rising to around 55°C.[3]
-
Maintain the reaction temperature at 55-60°C and continue stirring for approximately 1.5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice to precipitate the crude product.
-
Filter the solid product and wash thoroughly with water.
-
To remove any unreacted succinamic acid, suspend the solid in a dilute aqueous solution of sodium bicarbonate and stir for 10-15 minutes.[3]
-
Filter the purified solid, wash with water until the filtrate is neutral, and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Experimental workflow for the one-pot synthesis of N-arylpyrrolidine-2,5-diones.
Protocol 2: Catalyst-Free Synthesis of N-Phenylsuccinimide in Hot Water
This protocol is based on the environmentally benign synthesis of N-substituted succinimides.[1]
Materials:
-
Succinic acid
-
Aniline (or substituted primary aryl amine)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend succinic acid (1.0 eq) and the primary amine (1.0 eq) in deionized water (approx. 5.0 mL per 1 mmol of amine).[1]
-
Heat the mixture to reflux (100 °C) with vigorous stirring.[1]
-
Maintain the reflux and stirring for the appropriate time (can range from a few hours to 24 hours depending on the substrate).[1][2] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product will typically precipitate out of the solution upon cooling.
-
Collect the product by filtration and wash thoroughly with cold water.[1]
-
Dry the product to obtain the N-arylsuccinimide. Recrystallization may be performed if higher purity is needed.
Data Summary
The following table summarizes the reaction outcomes for the synthesis of various N-arylpyrrolidine-2,5-diones using the one-pot acetic acid/zinc methodology.[3]
| Entry | Primary Amine | Product | Yield (%) | m.p. (°C) |
| 1 | Aniline | N-Phenylsuccinimide | 82 | 155 |
| 2 | p-Anisidine | N-(4-Methoxyphenyl)succinimide | 85 | 144 |
| 3 | p-Toluidine | N-(4-Methylphenyl)succinimide | 83 | 154 |
| 4 | p-Chloroaniline | N-(4-Chlorophenyl)succinimide | 88 | 168 |
| 5 | p-Bromoaniline | N-(4-Bromophenyl)succinimide | 86 | 172 |
Data sourced from Reference[3].
References
Application in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the synthesis and evaluation of kinase inhibitors, crucial molecules in the development of targeted therapies for diseases such as cancer. Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous pathological conditions. This guide offers detailed methodologies for the synthesis of representative kinase inhibitors, protocols for assessing their activity, and an overview of key signaling pathways they target.
Quantitative Data Summary of Kinase Inhibitors
The efficacy of a kinase inhibitor is primarily determined by its ability to bind to its target kinase and inhibit its activity. This is quantitatively measured by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize these values for several well-known kinase inhibitors targeting key signaling pathways.
Table 1: Inhibitory Activity of EGFR Tyrosine Kinase Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line/Conditions |
| Gefitinib | EGFR (wild-type) | 31 | Ba/F3 |
| Gefitinib | EGFR (L858R) | 7 | Ba/F3 |
| Gefitinib | EGFR (exon 19 del) | 0.8 | PC-9 |
| Erlotinib | EGFR (wild-type) | - | - |
| Erlotinib | EGFR (L858R) | 12 | H3255 |
| Erlotinib | EGFR (exon 19 del) | 7 | PC-9 |
| Osimertinib | EGFR (wild-type) | - | - |
| Osimertinib | EGFR (L858R/T790M) | 5 | H1975 |
| Osimertinib | EGFR (exon 19 del/T790M) | 13 | PC-9ER |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[1]
Table 2: Inhibitory Activity of BCR-ABL Tyrosine Kinase Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| Imatinib | BCR-ABL | 204 | 14 |
| Dasatinib | BCR-ABL | 3.0 | - |
| Nilotinib | BCR-ABL | 30 | - |
| Ponatinib | BCR-ABL | 0.5 | - |
| Bosutinib | BCR-ABL | - | - |
Note: The IC50 and Ki values are for the wild-type BCR-ABL kinase.[2][3][4]
Table 3: Inhibitory Activity of PI3K/AKT/mTOR Pathway Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) |
| Buparlisib (BKM120) | Pan-PI3K | - | - |
| NVP-BEZ235 | PI3K/mTOR | PI3Kα: 4, mTOR: 20.7 | - |
| GDC-0084 | PI3K/mTOR | PI3Kα: 2, mTOR: 70 | - |
| OSI-027 | mTOR | 4 | - |
Note: Many inhibitors in this class are dual inhibitors, targeting both PI3K and mTOR.[][6]
Key Signaling Pathways and Inhibitor Action
Kinase inhibitors exert their effects by blocking specific signaling pathways that are aberrantly activated in diseases. Understanding these pathways is crucial for rational drug design and development.
Simplified EGFR signaling pathway and the action of an EGFR inhibitor.
BCR-ABL signaling and the inhibitory action of Imatinib.
Experimental Protocols
Synthesis of a Representative Kinase Inhibitor: Gefitinib
This protocol describes a synthetic route to Gefitinib, an EGFR inhibitor.
Materials:
-
Methyl 3-hydroxy-4-methoxybenzoate
-
1-Bromo-3-chloropropane
-
Nitric acid
-
Acetic acid
-
Powdered iron
-
Methanol
-
Ethyl acetate
-
Thionyl chloride
-
3-Chloro-4-fluoroaniline
-
Morpholine
-
Appropriate solvents and reagents for purification
Procedure:
-
Alkylation: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane to yield methyl 5-(3-chloropropoxy)-4-methoxybenzoate.[7]
-
Nitration: The product from step 1 is nitrated using nitric acid in acetic acid to give methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[7]
-
Reduction: The nitro group is reduced to an amine using powdered iron in acetic acid, yielding methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.[7]
-
Cyclization and Chlorination: The amino ester is cyclized and then chlorinated using a suitable chlorinating agent like thionyl chloride to form the quinazoline core.[8]
-
Amination: The chlorinated quinazoline is reacted with 3-chloro-4-fluoroaniline.
-
Final Step: The resulting intermediate is then reacted with morpholine to yield Gefitinib.[9]
-
Purification: The final product is purified by recrystallization or column chromatography.
Note: This is a generalized protocol. For detailed reaction conditions, please refer to the cited literature.
In Vitro Kinase Activity Assays
Several methods are available to measure kinase activity and the inhibitory potential of compounds.
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate
-
ATP
-
Test inhibitor (e.g., in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White opaque multi-well plates
-
Luminometer
Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a well of a microplate by adding the kinase, substrate, and test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).[]
-
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.
-
This is a classic and highly sensitive method that measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
[γ-³²P]ATP
-
Test inhibitor
-
Kinase reaction buffer
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid
-
Scintillation vials and fluid
-
Scintillation counter
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, test inhibitor, and kinase buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at the appropriate temperature for a set time.
-
-
Stopping the Reaction and Substrate Capture:
-
Washing:
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[14]
-
-
Quantification:
-
Place the dried paper discs into scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
This assay measures the phosphorylation of a substrate labeled with a fluorophore.
Materials:
-
Kinase of interest
-
Fluorescently labeled substrate (e.g., with fluorescein)
-
ATP
-
Test inhibitor
-
Terbium-labeled anti-phospho-substrate antibody (donor fluorophore)
-
TR-FRET compatible plate reader
Protocol:
-
Kinase Reaction:
-
Perform the kinase reaction in a microplate well containing the kinase, fluorescently labeled substrate, ATP, and the test inhibitor.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Incubate to allow for antibody-substrate binding.[15]
-
-
Data Acquisition:
-
When the terbium-labeled antibody (donor) and the phosphorylated, fluorescein-labeled substrate (acceptor) are in close proximity, FRET occurs upon excitation of the donor.
-
Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and acceptor using a TR-FRET plate reader.
-
-
Data Analysis:
-
The TR-FRET ratio (acceptor signal / donor signal) is proportional to the amount of phosphorylated substrate.
-
Calculate the IC50 value from the dose-response curve.
-
Experimental Workflow for Kinase Inhibitor Discovery and Evaluation
The development of a novel kinase inhibitor follows a structured workflow from initial screening to preclinical evaluation.
General workflow for the discovery and evaluation of kinase inhibitors.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcr/Abl fusion protein Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukm.my [ukm.my]
- 9. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)pyrrolidine-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)pyrrolidine-2,5-dione, also known as N-(4-Bromophenyl)succinimide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions to improve reaction yield and product purity.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Ensure the reaction is heated for the recommended duration. For thermal methods, maintain a temperature of at least 100°C.[1][2] - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor Quality Reagents: Degradation of 4-bromoaniline or succinic anhydride/succinic acid. | - Use freshly opened or purified reagents. 4-Bromoaniline can oxidize and darken over time; purification by recrystallization may be necessary. - Ensure succinic anhydride has not hydrolyzed to succinic acid by checking its melting point. | |
| Sub-optimal Reaction Conditions: Choice of solvent or catalyst may not be ideal. | - For the traditional two-step method, ensure an effective dehydrating agent like acetic anhydride or acetyl chloride is used for the cyclization step.[3][4][5][6] - Consider alternative one-pot methods, such as using zinc in acetic acid, which has shown high yields.[7] | |
| Presence of Impurities in Final Product | Unreacted Starting Materials: Incomplete consumption of 4-bromoaniline or succinic anhydride/acid. | - Optimize the stoichiometry of reactants. A slight excess of succinic anhydride may be used. - Improve purification by recrystallizing the crude product from a suitable solvent like ethanol.[7] |
| Incomplete Cyclization: The intermediate, N-(4-bromophenyl)succinamic acid, remains in the product. | - Increase the reaction temperature or time for the cyclization step to ensure complete conversion to the imide.[8] - If using a dehydrating agent like acetic anhydride, ensure it is added correctly and in sufficient quantity. | |
| Hydrolysis of Product: The succinimide ring can open under strongly basic or acidic conditions during workup. | - Maintain a neutral or mildly acidic pH during the workup and purification steps. | |
| Difficulty in Product Isolation/Purification | Product is Oily or Fails to Crystallize: Presence of impurities hindering crystallization. | - Wash the crude product with water to remove any remaining acetic acid or water-soluble byproducts. - Attempt recrystallization from a different solvent system. Ethanol is a common choice.[7] - If the product remains oily, try triturating with a non-polar solvent like hexanes to induce solidification. |
| Product Insoluble in Recrystallization Solvent: | - Ensure the solvent is heated to its boiling point to dissolve the product completely. Use a sufficient volume of solvent. - Consider a solvent mixture to achieve the desired solubility for recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis is typically achieved through the reaction of 4-bromoaniline with either succinic anhydride or succinic acid. The process involves the formation of an intermediate amic acid, which then undergoes cyclodehydration to form the final succinimide product.[5][6]
Q2: Which method provides the best yield for this synthesis?
A2: A one-pot method utilizing zinc and acetic acid has been reported to produce N-(4-Bromophenyl)succinimide in a high yield of 85%.[7] Traditional methods involving thermal dehydration or the use of acetic anhydride are also effective but yields may vary.
Q3: Can I use succinic acid instead of succinic anhydride?
A3: Yes, succinic acid can be used directly with the amine, particularly in methods that drive off water, such as heating in hot water at 100°C.[1][2] This "green chemistry" approach avoids the need for a separate anhydride formation step.
Q4: My 4-bromoaniline has a dark color. Can I still use it?
A4: Dark coloration in 4-bromoaniline indicates oxidation, which can lead to impurities and lower yields. It is recommended to purify the aniline, for example, by recrystallization, before use to ensure the best results.
Q5: How can I confirm the formation of the desired product?
A5: The product can be characterized using several analytical techniques. The melting point of N-(4-Bromophenyl)succinimide is reported to be 172°C.[7] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure, and LC-MS can confirm the molecular weight.[7]
Q6: What is the role of acetic acid in the zinc/acetic acid method?
A6: In this one-pot synthesis, acetic acid serves as the solvent and also facilitates the reaction.[7] It helps in the formation of the intermediate amic acid and the subsequent cyclization to the succinimide.
Experimental Protocols
Method 1: High-Yield One-Pot Synthesis with Zinc and Acetic Acid[7]
This method provides a high yield and uses readily available reagents.
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline (0.040 mol) in glacial acetic acid (35 mL).
-
Addition of Succinic Anhydride: Add succinic anhydride (0.044 mol) to the solution at once with vigorous stirring. Continue stirring for 10 minutes at room temperature.
-
Addition of Zinc: Add zinc powder (2 mol) to the reaction mixture at once. An exothermic reaction will cause the temperature to rise to approximately 55°C.
-
Reaction: Stir the mixture for 1.5 hours, maintaining the temperature at 55°C.
-
Workup: Allow the reaction to cool to room temperature. Filter the mixture to remove any unreacted zinc.
-
Isolation: Pour the filtrate onto crushed ice (150 g). The solid product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then recrystallize from ethanol to obtain pure this compound.
-
Expected Yield: 85%
-
Melting Point: 172°C
-
Method 2: Green Synthesis in Hot Water[1][2]
This environmentally friendly method avoids the use of organic solvents and catalysts.
-
Reaction Setup: In a flask equipped with a reflux condenser, add succinic acid (1.1 mmol) and 4-bromoaniline (1.0 mmol) to water (5.0 mL).
-
Reaction: Heat the mixture to 100°C and stir vigorously for the appropriate time (typically several hours, monitor by TLC).
-
Isolation: Cool the reaction mixture to room temperature. The solid product will precipitate.
-
Purification: Collect the product by filtration and wash with cold water to remove any unreacted succinic acid. The product can be further purified by recrystallization if necessary.
Data Presentation
| Method | Reagents | Solvent | Yield (%) | Reference |
| One-Pot | 4-Bromoaniline, Succinic Anhydride, Zinc | Acetic Acid | 85% | [7] |
| Hot Water | 4-Bromoaniline, Succinic Acid | Water | Not specified for this derivative, but 65% for N-phenylsuccinimide | [1] |
Visualizations
Reaction Mechanism
References
Common side products in the synthesis of N-(4-bromophenyl)succinimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of N-(4-bromophenyl)succinimide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the crude product of N-(4-bromophenyl)succinimide synthesis?
The primary impurities can include unreacted starting materials such as 4-bromoaniline and succinic anhydride. Another common side product is the intermediate, 4-(4-bromophenylamino)-4-oxobutanoic acid, resulting from incomplete cyclization. If the reaction is exposed to moisture, succinic acid may also be present due to the hydrolysis of succinic anhydride.[1]
Q2: How can I minimize the formation of the intermediate amido acid?
Formation of the intermediate, 4-(4-bromophenylamino)-4-oxobutanoic acid, can be minimized by ensuring complete cyclization. This can be achieved by:
-
Optimizing reaction time and temperature: Prolonging the reaction time or increasing the temperature (within the limits of product stability) can drive the dehydration and cyclization to completion. However, excessive heat may lead to thermal degradation.[2][3]
-
Using a dehydrating agent: The use of dehydrating agents like acetic anhydride can facilitate the removal of water and promote the formation of the imide ring. However, be aware that this can introduce other potential side reactions, such as the acetylation of the starting amine.[2][3]
Q3: What causes the product to have a brownish or off-white color, and how can I obtain a pure white product?
A colored product can be indicative of impurities or thermal degradation. To obtain a pure white product, consider the following purification techniques:
-
Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in the mother liquor.
-
Column Chromatography: Silica gel column chromatography can be employed to separate the product from more polar or less polar impurities.
-
Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can help remove colored impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction; Sub-optimal reaction conditions; Product loss during workup. | - Ensure equimolar amounts of reactants or a slight excess of one. - Monitor the reaction progress using TLC. - Optimize temperature and reaction time. - Perform careful extraction and washing steps to avoid product loss. |
| Presence of Succinic Acid | Hydrolysis of succinic anhydride due to moisture in the reactants or solvent. | - Use anhydrous solvents and dry glassware. - Store succinic anhydride in a desiccator. - During workup, a basic wash (e.g., with sodium bicarbonate solution) can help remove acidic impurities like succinic acid. |
| Intermediate Amido Acid Detected | Incomplete cyclization. | - Increase reaction temperature or prolong the reaction time.[2][3] - Consider adding a dehydrating agent like acetic anhydride, but be cautious of potential side reactions.[2][3] |
| Unreacted 4-Bromoaniline Present | Incomplete reaction; Incorrect stoichiometry. | - Ensure accurate measurement of starting materials. - An acidic wash during workup can help remove the basic 4-bromoaniline. |
| Product is an Oily Substance or Fails to Crystallize | Presence of significant impurities. | - Purify the crude product using column chromatography before attempting recrystallization. - Try different solvent systems for recrystallization. |
Experimental Protocol: Synthesis of N-(4-bromophenyl)succinimide
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, toluene, or DMF).
-
Addition of Reactant: Add succinic anhydride (1 to 1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water to remove any residual acetic acid and water-soluble impurities.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure N-(4-bromophenyl)succinimide.
-
Dry the purified crystals under vacuum.
-
Reaction Pathway and Side Product Formation
References
Technical Support Center: Purification of 1-(4-Bromophenyl)pyrrolidine-2,5-dione
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 1-(4-Bromophenyl)pyrrolidine-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The synthesis of N-aryl succinimides typically involves the reaction of an aniline with an anhydride followed by cyclization.[1] Likely impurities in your crude product include unreacted starting materials (4-bromoaniline and succinic anhydride), the intermediate N-(4-bromophenyl)succinamic acid, and succinimide, which can be a byproduct.[2]
Q2: What are the most effective methods for purifying this compound?
A2: The two most common and effective purification techniques for N-substituted succinimides are flash column chromatography and recrystallization.[1][3] Column chromatography is excellent for separating compounds with different polarities, while recrystallization is ideal for removing smaller amounts of impurities from an already relatively clean solid product.[4]
Q3: Is this compound prone to hydrolysis?
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is the primary method for monitoring purification. It is used to identify the optimal solvent system for column chromatography and to analyze the collected fractions to determine which ones contain the pure product.[3][5]
Troubleshooting Guide
Q1: My product co-elutes with an impurity during flash chromatography. What can I do?
A1: Succinimide is a common byproduct that may co-elute with the desired N-aryl succinimide product.[6]
-
Optimize Mobile Phase: Systematically vary the polarity of your mobile phase (e.g., hexane/ethyl acetate mixture). A less polar solvent system will increase the retention time of all compounds, potentially improving separation.[3]
-
Try a Different Solvent System: Consider switching to a different solvent system, such as dichloromethane/hexane, which may alter the selectivity of the separation.[5]
-
Consider Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase HPLC can be a powerful alternative for separating compounds with similar polarities.[6][7]
Q2: After purification, my product is still a yellow or off-white solid. How can I get a pure white solid?
A2: A persistent color often indicates residual, highly-colored impurities.
-
Recrystallization: If the product is already of reasonable purity (>80%), recrystallization is an excellent method for removing colored impurities, which will ideally remain in the solvent.[4] Common solvents to try include ethanol, or mixtures like hexane/acetone or hexane/ethyl acetate.[8]
-
Activated Carbon: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool.
-
Silica Plug: A quick filtration through a short plug of silica gel, eluting with a suitable solvent, can sometimes remove baseline impurities that cause coloration.[5]
Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound's solubility is too high or the solution cools too quickly.
-
Use More Solvent: The concentration of your compound in the hot solvent may be too high. Add more hot solvent until the oil redissolves, then allow it to cool slowly.
-
Slower Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, which encourages the formation of a crystal lattice. Once at room temperature, it can be moved to a refrigerator or ice bath to maximize yield.[9]
-
Change Solvent System: The chosen solvent may be inappropriate. A good recrystallization solvent dissolves the compound when hot but not when cold.[4][8] Experiment with different solvent systems.
Q4: My recovery yield is very low after purification. How can I improve it?
A4: Low recovery can result from several factors.
-
Column Chromatography: Ensure you are not using a mobile phase that is too polar, which could cause your product to elute too quickly with impurities. Also, ensure the column is not overloaded with crude material.[3]
-
Recrystallization: Using too much solvent will result in a significant portion of your product remaining dissolved even when the solution is cold. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] When filtering, wash the collected crystals with a small amount of ice-cold solvent to avoid redissolving the product.[4][9]
Quantitative Data Summary
The optimal parameters for purification are highly dependent on the specific impurities present in the crude material. The following tables provide general guidelines and starting points for method development.
Table 1: General Guidelines for Normal-Phase Column Chromatography
| Compound Type | Stationary Phase | Example Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| N-aryl succinimide | Silica Gel | 3:1 | 0.2 - 0.4 |
| Less Polar Impurities | Silica Gel | 3:1 | > 0.5 |
| More Polar Impurities | Silica Gel | 3:1 | < 0.1 |
Note: These are representative values. The optimal mobile phase should be determined experimentally using TLC for each specific batch of crude product.[3]
Table 2: Common Solvents for Recrystallization
| Solvent / Mixture | Comments |
| Ethanol | A general and effective solvent for compounds with some polarity.[8] |
| Acetic Acid | Has been used effectively for recrystallizing related succinimide compounds like NCS.[10][11] |
| Hexane / Ethyl Acetate | A good two-solvent system where the compound is soluble in ethyl acetate and insoluble in hexane.[8] |
| Hexane / Acetone | Another effective two-solvent system that often yields good crystals.[8] |
| Water | While N-aryl succinimides have low water solubility, water is an excellent solvent for recrystallizing the succinimide byproduct.[4][8] |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying this compound on a silica gel column.
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate or dichloromethane. Spot it on a TLC plate and develop it in various hexane:ethyl acetate solvent systems (e.g., 9:1, 4:1, 3:1, 2:1) to find a system that gives your product an Rf value of ~0.3.[3]
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, tapping gently to ensure even packing and remove air bubbles.
-
Add another ~1 cm layer of sand on top of the settled silica bed.
-
Drain the excess solvent until the level is just at the top of the sand.[3]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3]
-
Wet Loading: Dissolve the crude product in the minimum amount of mobile phase and carefully load it onto the column with a pipette.
-
-
Elution and Fraction Collection: Carefully add the mobile phase to the column. Apply gentle air pressure to achieve a steady flow. Begin collecting fractions immediately.[3][5]
-
Monitoring and Isolation: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[3]
Protocol 2: Purification by Recrystallization
This protocol describes the general steps for recrystallizing the target compound.
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold (see Table 2).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils. Continue adding small portions of hot solvent until all the solid just dissolves.[4]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[9]
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For complete drying, they can be transferred to a watch glass and placed in a vacuum oven.
Visual Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Succinimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
Technical Support Center: Cross-Coupling Reactions with N-(4-bromophenyl)succinimide
This guide provides troubleshooting advice and frequently asked questions for researchers encountering poor reactivity in cross-coupling reactions involving N-(4-bromophenyl)succinimide.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my Suzuki-Miyaura coupling with N-(4-bromophenyl)succinimide?
Low yields in Suzuki-Miyaura couplings with this substrate are often attributed to the electron-withdrawing nature of the succinimide group, which can deactivate the aryl bromide towards oxidative addition. Additionally, the reaction conditions, such as the choice of catalyst, ligand, base, and solvent, play a crucial role. It is also possible that the succinimide ring is unstable under certain basic conditions, leading to side products.
Q2: What are the most common side reactions when using N-(4-bromophenyl)succinimide in cross-coupling?
The most prevalent side reaction is the hydrolysis of the succinimide ring, especially when using strong aqueous bases at elevated temperatures. This leads to the formation of the corresponding 4-bromophenylsuccinamic acid. Another potential side reaction is the homocoupling of the boronic acid partner.
Q3: Can I use Heck or Buchwald-Hartwig reactions with this substrate?
Yes, both Heck and Buchwald-Hartwig reactions have been successfully performed with N-(4-bromophenyl)succinimide. However, careful optimization of the reaction conditions is necessary to achieve good yields and avoid side reactions. For Buchwald-Hartwig aminations, the choice of a suitable bulky phosphine ligand is critical for catalytic activity.
Q4: How does the choice of base affect the reaction outcome?
The choice of base is critical. Strong bases like sodium hydroxide can promote the hydrolysis of the succinimide ring. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. In some cases, organic bases like triethylamine (Et₃N) can also be effective, particularly in Heck reactions.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting poor reactivity in cross-coupling reactions with N-(4-bromophenyl)succinimide.
Issue 1: Low or No Product Formation
If you are observing low or no formation of your desired product, consider the following troubleshooting steps, presented in a logical workflow.
Figure 1: A troubleshooting workflow for overcoming poor reactivity in cross-coupling reactions.
Issue 2: Formation of Succinimide Ring Hydrolysis Byproduct
The presence of the hydrolyzed byproduct, 4-bromophenylsuccinamic acid, indicates that the reaction conditions are too harsh for the succinimide moiety.
Figure 2: A logical diagram for mitigating succinimide ring hydrolysis.
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling between N-(4-bromophenyl)succinimide and phenylboronic acid.
Table 1: Effect of Catalyst and Ligand on Reaction Yield
| Catalyst (mol%) | Ligand (mol%) | Yield (%) |
| Pd(OAc)₂ (2) | None | 15 |
| Pd(OAc)₂ (2) | SPhos (4) | 85 |
| PdCl₂(PPh₃)₂ (2) | None | 40 |
| Pd₂(dba)₃ (1) | XPhos (2) | 92 |
Table 2: Influence of Base and Solvent on Reaction Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 85 |
| Cs₂CO₃ | Toluene | 100 | 90 |
| NaOH | Dioxane/H₂O (4:1) | 80 | 35 (with hydrolysis) |
| Et₃N | DMF | 90 | 65 |
Experimental Protocols
General Procedure for an Optimized Suzuki-Miyaura Coupling
Figure 3: An experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
To an oven-dried reaction flask, add N-(4-bromophenyl)succinimide (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
The palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%) are added under a positive pressure of inert gas.
-
Degassed solvent (e.g., a mixture of dioxane and water) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by an appropriate technique (TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water or brine.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.
-
The resulting crude product is then purified, typically by flash column chromatography on silica gel.
Troubleshooting guide for the synthesis of N-aryl succinimides
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of N-aryl succinimides. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome experimental challenges.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction to synthesize N-aryl succinimide is resulting in a very low yield or no product at all. What are the potential causes and how can I address them?
Answer: Low or no yield in N-aryl succinimide synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The reaction between the aniline and succinic anhydride (or succinic acid) may not be going to completion.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Reaction times can range from a few hours to 24 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature: The reaction may require heating to overcome the activation energy barrier. For syntheses using succinic acid in water, a temperature of 100°C has been shown to be effective.[2][3][4][5] When using alternative solvents like deep eutectic solvents (DES), a gradual increase in temperature (e.g., to 40-60°C) might be necessary.[1] However, excessively high temperatures can promote side reactions.[1]
-
Dehydrating Agent: The cyclization of the intermediate N-aryl succinamic acid to the succinimide requires the removal of a water molecule. If this step is inefficient, the yield of the final product will be low.
-
Consider using a dehydrating agent such as acetic anhydride or acetyl chloride.[3][6][7]
-
Polyphosphate ester (PPE) is a mild and effective reagent for cyclodehydration and can be used in a one-pot approach.[6][8]
-
Microwave-assisted synthesis can also significantly accelerate the reaction and improve yields by providing rapid and uniform heating.[1][9]
-
-
-
Poor Nucleophilicity of the Aniline: Electron-withdrawing groups on the aromatic ring of the aniline can decrease its nucleophilicity, slowing down the initial acylation step.
-
Sub-optimal Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
While traditional solvents like toluene, diethyl ether, and 1,4-dioxane are commonly used, "green" alternatives like hot water and polyethylene glycol (PEG) have been shown to be effective.[3][6][11]
-
In some cases, solvent-free conditions with mechanical grinding or microwave irradiation can be employed.[1]
-
Issue 2: Formation of N-Aryl Succinamic Acid as the Main Product
Question: My primary product is the intermediate N-aryl succinamic acid, not the desired N-aryl succinimide. How can I promote the cyclization to the imide?
Answer: The formation of the N-aryl succinamic acid is a common intermediate step. To favor the formation of the N-aryl succinimide, focus on promoting the intramolecular cyclization and dehydration:
-
Increase Temperature: The cyclization is often promoted by heat. If the reaction is being conducted at a low temperature, increasing it may facilitate the ring closure. Thermal imidization at temperatures around 120°C is a common method.[6][8]
-
Add a Dehydrating Agent: The use of a chemical dehydrating agent is a very effective way to drive the reaction towards the imide.
-
Catalyst: An acid catalyst can be used to promote the cyclization of the amic acid intermediate.[3]
-
Extend Reaction Time: It's possible the reaction simply needs more time for the cyclization to complete, especially if no dehydrating agent or catalyst is used.
Issue 3: Product Purification Difficulties
Question: I am struggling to isolate and purify my N-aryl succinimide product. What are some effective purification strategies?
Answer: Purification challenges can arise from the presence of unreacted starting materials, the intermediate succinamic acid, or other side products.
-
Crystallization: N-aryl succinimides are often crystalline solids. Recrystallization from a suitable solvent is a powerful purification technique.
-
Washing: If the product precipitates from the reaction mixture, washing it with a suitable solvent can remove impurities. For example, washing with hot methanol has been reported to be effective.[6]
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is a standard purification method. A suitable eluent system (e.g., ethyl acetate/petroleum ether) can be determined by TLC analysis.[12]
-
Solvent Extraction: If the reaction is performed in a solvent like water, the product can be extracted into an organic solvent, which is then washed, dried, and evaporated to yield the crude product for further purification.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of N-aryl succinimides from succinic anhydride and anilines?
A1: The synthesis typically proceeds through a two-step mechanism. The first step is a nucleophilic acyl substitution where the amino group of the aniline attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of an N-aryl succinamic acid intermediate. The second step is an intramolecular cyclization (dehydration) of the succinamic acid, where the carboxylic acid group reacts with the amide to form the five-membered succinimide ring and a molecule of water.[1][6]
Q2: Can I use succinic acid instead of succinic anhydride?
A2: Yes, succinic acid can be used directly with primary amines, particularly in hot water at 100°C.[2][4] This method is considered a green chemistry approach as it avoids the use of organic solvents and catalysts.[3][4][5] The mechanism is thought to proceed directly without the formation of succinic anhydride as an intermediate in this specific system.[3]
Q3: What are some common side reactions to be aware of?
A3: Besides the formation of the stable N-aryl succinamic acid intermediate, other side reactions can occur:
-
Di-acylation: Although less common, the aniline could potentially react with two molecules of succinic anhydride if the stoichiometry is not well-controlled or if the reaction conditions are too harsh.[1] Using a 1:1 molar ratio of aniline to succinic anhydride is recommended.[1]
-
Acetylation: If acetic anhydride is used as the dehydrating agent, it can sometimes lead to the acetylation of other functional groups on the aniline, such as phenols.[6][8]
Q4: How does the electronic nature of the substituent on the aniline affect the reaction?
A4: The electronic properties of the substituents on the aniline can influence the reaction rate. Aromatic amines are generally less nucleophilic than aliphatic amines, which can result in slower reaction rates and potentially lower yields for N-aryl succinimides compared to N-alkyl succinimides.[3][4][10] Electron-donating groups on the aryl ring can increase the nucleophilicity of the amine, potentially accelerating the initial attack on the anhydride. Conversely, strong electron-withdrawing groups can significantly slow down this step.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Aryl Succinimide Synthesis
| Starting Materials | Solvent | Dehydrating Agent/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Aniline, Succinic Anhydride | Toluene | - | Reflux | 6 h | - | [6] |
| Aniline, Succinic Anhydride | 1,4-Dioxane | - | 25 | 30 min (step 1) | - | [12] |
| Aniline, Succinic Acid | Water | None | 100 | 24 h | 70-98 | [3][4] |
| Aniline, Succinic Anhydride | Chloroform | Polyphosphate Ester (PPE) | Reflux | 6 h | 43 | [6] |
| Aromatic Amines, Succinic Anhydride | Acetonitrile | Triethylamine | - | >10 h | - | [13] |
| Aromatic Amines, Itaconic Anhydride | 1,4-Dioxane / DMSO | (NH₄)₂S₂O₈ | 25 / 100 | 30 min / - | - | [12] |
Experimental Protocols
General Procedure for the Synthesis of N-Aryl Succinimides using Succinic Anhydride and a Dehydrating Agent
This protocol is a generalized procedure based on common laboratory practices.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (1.0 equivalent) in a suitable solvent (e.g., toluene, 1,4-dioxane).
-
Addition of Succinic Anhydride: Add succinic anhydride (1.0-1.1 equivalents) to the solution.
-
Formation of Succinamic Acid: Stir the mixture at room temperature or with gentle heating until the formation of the N-aryl succinamic acid is complete (monitor by TLC).
-
Cyclodehydration: Add a dehydrating agent such as acetic anhydride (2.0 equivalents) or polyphosphate ester (PPE).
-
Heating: Heat the reaction mixture to reflux and maintain for several hours until the cyclization is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with a suitable solvent (e.g., cold water, ethanol). Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Green Synthesis of N-Aryl Succinimides in Hot Water
This protocol is adapted from a literature procedure.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic acid (1.0 equivalent) and the desired aniline (1.0 equivalent) to water.
-
Heating: Heat the mixture to 100°C and stir vigorously.
-
Reaction Monitoring: The reaction progress can be monitored by TLC. Reaction times may vary depending on the aniline used.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The N-aryl succinimide product often crystallizes out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification by recrystallization is usually not necessary as this method often yields pure products.
Visualizations
Caption: Reaction mechanism for N-aryl succinimide synthesis.
Caption: General experimental workflow for N-aryl succinimide synthesis.
Caption: Troubleshooting decision tree for low yield synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Synthesis of N-phenyl succinimides and N-phenyl maleimides by green pathway and their antimicrobial assay - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Visible light promoted metal and oxidant-free stereoselective synthesis of functionalized succinimides from aza-1,6-enynes - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00753K [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
Technical Support Center: Optimization of N-Arylation with Succinic Anhydride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the N-arylation of amines with succinic anhydride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Low or No Yield
Question: I am getting a very low yield or no product at all in my N-arylation reaction with succinic anhydride. What are the possible causes and how can I improve the yield?
Answer:
Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:
-
Reaction Temperature: The reaction may require thermal activation. Increasing the temperature can significantly improve the conversion rate. For instance, in some copper-catalyzed N-arylations, increasing the temperature from 25 °C to 120 °C has been shown to substantially increase the product yield.[1] However, excessively high temperatures can lead to thermal decomposition or unwanted side reactions. A temperature optimization experiment is recommended.
-
Catalyst Activity: The choice and loading of the catalyst are crucial.
-
Ensure the catalyst is active and has been stored correctly.
-
Increasing the catalyst loading can improve the yield. For example, in a CuI-catalyzed reaction, increasing the catalyst loading from 5 mol% to 10 mol% resulted in a higher yield.[1]
-
-
Solvent Choice: The solvent can influence the solubility of reactants and the reaction rate. While succinic anhydride is generally stable in DMSO, other solvents like N,N-Dimethylacetamide (DMA) or acetonitrile can be considered.[2] The polarity of the solvent can affect the reaction; for example, an increase in the dielectric constant of the solvent can lead to a downfield shift in proton resonance, indicating significant solute-solvent interactions.[3]
-
Base Strength: The choice of base is critical for the deprotonation of the amine and can influence the reaction outcome. Strong bases are often required for N-arylation reactions.[4]
-
Reaction Time: The reaction may not have reached completion. Extending the reaction time can lead to higher yields.[1]
-
Moisture: The presence of moisture can deactivate the catalyst and reagents. Ensure all glassware is oven-dried and that anhydrous solvents are used.[5]
Side Product Formation
Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
Answer:
Common side reactions in the N-arylation with succinic anhydride include:
-
Diester Formation: The initial product, a hemiester, can sometimes react further to form a diester. The choice of solvent can influence the ratio of hemiester to diester. For example, in a lipase-catalyzed acylation, using tetrahydrofuran (THF) favored the formation of the hemiester, while acetonitrile led to a higher proportion of the diester.[6]
-
Polymerization: Under certain conditions, especially with phenolic substrates or at high temperatures, polymerization can occur.[5] To minimize this, it is advisable to control the stoichiometry, avoid excessively high temperatures, and keep the reaction time to a minimum.[5]
-
Ring Opening of N-arylsuccinimides: Base-catalyzed hydrolysis can lead to the ring-opening of the desired N-arylsuccinimide product, which can reduce the overall yield.[7]
-
Further Reactions of the Free Carboxyl Group: The initial reaction of an amine with succinic anhydride forms a succinamic acid. The free carboxyl group can be activated by coupling reagents, leading to further reactions. For instance, in the presence of HCTU, the free carboxyl group can be activated and subsequently react with an alcohol to form an ester.[8]
To minimize side product formation, consider the following:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reactants.
-
Choice of Solvent: Select a solvent that favors the desired product formation.[6]
-
Protecting Groups: If the amine substrate contains other reactive functional groups (e.g., hydroxyl groups), consider using protecting groups to prevent side reactions.[9]
Frequently Asked Questions (FAQs)
Question 1: What is the first step in the reaction between a primary amine and succinic anhydride?
Answer: The initial step is a nucleophilic attack of the primary amine on one of the carbonyl carbons of the succinic anhydride. This leads to the opening of the anhydride ring and the formation of a succinamic acid (a monoamide of succinic acid).[10]
Question 2: Can the reaction proceed to form an N-substituted succinimide?
Answer: Yes, the initially formed succinamic acid can undergo an intramolecular cyclization to form an N-substituted succinimide. This step typically requires harsher conditions, such as heating, to facilitate the dehydration process.[10][11]
Question 3: What are the key parameters to optimize for this reaction?
Answer: The key parameters to optimize for the N-arylation with succinic anhydride are:
-
Temperature: As discussed in the troubleshooting section, temperature plays a significant role in the reaction rate and yield.[1][7]
-
Catalyst System: For catalyzed reactions, the choice of metal (e.g., copper, palladium), ligand, and catalyst loading are critical.[1][4][12][13]
-
Solvent: The solvent affects the solubility of reactants and can influence the reaction pathway.[2][3][6]
-
Base: The choice and amount of base are crucial for amine activation.[4]
-
Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion.[1]
Question 4: Are there solvent-free options for this reaction?
Answer: Yes, solventless direct amidation reactions have been reported. For example, the synthesis of N-arylsuccinimides has been achieved under solvent-free conditions, although this may require higher temperatures.[7]
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the yield of N-arylation reactions.
Table 1: Effect of Temperature and Reaction Time on N-Arylation Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 | 12 | Poor |
| 2 | 80 | 12 | 32 |
| 3 | 120 | 12 | 40 |
| 4 | 120 | 18 | 48 |
Based on a CuI-catalyzed N-arylation of indole with p-bromotoluene.[1]
Table 2: Effect of Catalyst Loading on N-Arylation Yield
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | 120 | 18 | 48 |
| 2 | 10 | 120 | 18 | 58 |
Based on a CuI-catalyzed N-arylation of indole with p-bromotoluene.[1]
Detailed Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of an Amine with Succinic Anhydride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl amine (1.0 mmol)
-
Succinic anhydride (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Ligand (e.g., an amino acid or diamine) (0.2 mmol, 20 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., DMSO, DMF, or toluene) (5 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl amine, succinic anhydride, CuI, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylsuccinamic acid or N-arylsuccinimide.
Visual Guides
Experimental Workflow
Caption: General experimental workflow for N-arylation with succinic anhydride.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in N-arylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. researchgate.net [researchgate.net]
- 13. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
Challenges in the scale-up synthesis of N-(4-bromophenyl)succinimide
Welcome to the Technical Support Center for the synthesis of N-(4-bromophenyl)succinimide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce N-(4-bromophenyl)succinimide?
A1: There are two main synthetic routes for the preparation of N-(4-bromophenyl)succinimide:
-
Two-Step Synthesis: This is the most common method, which involves two distinct steps:
-
Amic Acid Formation: Reaction of 4-bromoaniline with succinic anhydride to form the intermediate N-(4-bromophenyl)succinamic acid.[1][2]
-
Cyclization (Imidization): Dehydration of the amic acid intermediate to form the final succinimide product. This can be achieved thermally or by using dehydrating agents like acetic anhydride or acetyl chloride.[1][3]
-
-
One-Pot Synthesis: This approach combines both steps into a single process without isolating the amic acid intermediate. Typically, the reactants are heated in a suitable solvent, often with a catalyst or dehydrating agent, to directly yield the succinimide.[4]
Q2: What are the most common challenges encountered during the scale-up synthesis of N-(4-bromophenyl)succinimide?
A2: Scaling up the synthesis of N-(4-bromophenyl)succinimide from the laboratory to a pilot or industrial scale introduces several critical challenges:
-
Exothermic Reaction Control: The initial reaction between 4-bromoaniline and succinic anhydride is exothermic. On a large scale, the reduced surface-area-to-volume ratio of reactors makes heat dissipation less efficient, increasing the risk of a thermal runaway.
-
Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants is more challenging in large reactors, which can lead to localized "hot spots" and inconsistent product quality.
-
Solid Handling and Crystallization: Handling large quantities of solids (reactants and product) and controlling the crystallization process to obtain a product with the desired particle size and purity can be difficult at scale.
-
Impurity Profile Changes: The types and quantities of impurities may differ between lab-scale and large-scale production. New impurities can emerge due to longer reaction times or higher temperatures in localized areas.
-
Solvent and Reagent Handling: Managing large volumes of solvents and potentially hazardous reagents requires stringent safety protocols and specialized equipment.
Q3: How can I minimize the formation of the N-(4-bromophenyl)succinamic acid intermediate as an impurity in the final product?
A3: The presence of the uncyclized amic acid is a common impurity. To minimize its formation:
-
Ensure Complete Cyclization: In the two-step synthesis, ensure the cyclization reaction goes to completion by providing adequate reaction time and temperature.
-
Use of Dehydrating Agents: Employing a dehydrating agent like acetic anhydride or acetyl chloride can drive the cyclization to completion. However, be mindful of potential side reactions.
-
Appropriate Work-up: During work-up, the amic acid is more soluble in aqueous base than the succinimide product. A basic wash can help remove this impurity.
Q4: What are the safety considerations for the reactants, succinic anhydride and 4-bromoaniline?
A4: Both reactants require careful handling:
-
Succinic Anhydride: It is a combustible solid that can cause serious eye irritation and may cause an allergic skin reaction or respiratory irritation.[4][5] It reacts with water and is incompatible with strong acids, strong bases, oxidizing agents, and amines.[6]
-
4-Bromoaniline: This compound is toxic if it comes into contact with skin or is inhaled and may cause organ damage through prolonged or repeated exposure.[7]
Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
Troubleshooting Guides
Problem 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction in the first step (amic acid formation). | - Ensure accurate stoichiometry of reactants. A slight excess of one reactant can be tested to drive the reaction to completion. - Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. |
| Incomplete cyclization of the amic acid intermediate. | - Increase the reaction temperature or prolong the reaction time for the cyclization step. - Consider using a dehydrating agent such as acetic anhydride.[1] - For thermal cyclization, ensure the temperature is high enough to facilitate water removal. |
| Product loss during work-up and purification. | - Optimize the recrystallization solvent to maximize recovery. - Avoid excessive washing of the product crystals. - Ensure the filtration setup is efficient to prevent product loss. |
| Side reactions consuming starting materials. | - Control the reaction temperature to minimize the formation of byproducts. - The order of reagent addition can be critical; consider adding the succinic anhydride portion-wise to the aniline solution. |
Problem 2: Product is Impure (e.g., contains starting materials or side products)
| Potential Cause | Troubleshooting Steps |
| Presence of unreacted 4-bromoaniline. | - During work-up, wash the organic phase with a dilute acid (e.g., 1M HCl) to remove the basic 4-bromoaniline as its salt. |
| Presence of unreacted succinic anhydride or succinic acid. | - Wash the product with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities. Succinic anhydride will hydrolyze to succinic acid, which can then be extracted into the aqueous layer.[8] |
| Formation of the intermediate N-(4-bromophenyl)succinamic acid. | - As this is also acidic, a wash with a dilute base can help in its removal. - Ensure cyclization conditions are sufficient to convert all of the intermediate to the final product. |
| Discoloration of the final product. | - This could be due to oxidation or other minor impurities. - Recrystallization from a suitable solvent is often effective in removing colored impurities. Activated carbon treatment during recrystallization can also be considered. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of N-(4-bromophenyl)succinimide (Laboratory Scale)
Step 1: Synthesis of N-(4-bromophenyl)succinamic acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (1.0 eq) in a suitable solvent such as toluene or chloroform.
-
Slowly add a solution of succinic anhydride (1.0 eq) in the same solvent to the stirred solution of 4-bromoaniline at room temperature.
-
Stir the reaction mixture for 2-4 hours. The N-(4-bromophenyl)succinamic acid often precipitates as a white solid.
-
Collect the solid product by vacuum filtration and wash it with a small amount of the cold solvent to remove any unreacted starting materials.
-
The product can be dried under vacuum.
Step 2: Cyclization to N-(4-bromophenyl)succinimide
-
Place the dried N-(4-bromophenyl)succinamic acid in a flask.
-
Add a dehydrating agent such as acetic anhydride (a slight excess).
-
Heat the mixture with stirring, for example, at reflux, for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the solid N-(4-bromophenyl)succinimide by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: One-Pot Synthesis of N-(4-bromophenyl)succinimide (Laboratory Scale)
-
In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and succinic anhydride (1.0 eq) in a solvent like glacial acetic acid.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid.
-
Dry the crude product and purify by recrystallization from ethanol.
Data Presentation
Table 1: Comparison of Synthesis Parameters (Illustrative)
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Reaction Vessel | 250 mL Round Bottom Flask | 20 L Jacketed Glass Reactor | 2000 L Glass-Lined Reactor |
| Solvent Volume | 100 mL | 10 L | 1000 L |
| Reagent Addition Time | 5 minutes | 30-60 minutes | 2-4 hours |
| Max. Temperature (°C) | 100°C (reflux) | 100°C (controlled) | 100°C (strictly controlled) |
| Cooling Method | Air/Water Bath | Chiller Unit | Internal Cooling Coils/Jacket |
| Typical Yield (%) | 85-95% | 80-90% | 75-85% |
| Typical Purity (%) | >98% | >97% | >97% |
Note: This table provides illustrative data for comparison purposes. Actual results will vary depending on the specific process and equipment used.
Visualizations
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. N-(4-Chlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | CoLab [colab.ws]
- 8. Succinic anhydride - Wikipedia [en.wikipedia.org]
Minimizing impurities in the preparation of 1-(4-Bromophenyl)pyrrolidine-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1-(4-Bromophenyl)pyrrolidine-2,5-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, presented in a question-and-answer format.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SYN-01 | Low Yield of Crude Product | 1. Incomplete reaction of 4-bromoaniline and succinic anhydride. 2. Sub-optimal reaction temperature for amic acid formation. 3. Inefficient cyclization of the intermediate N-(4-bromophenyl)succinamic acid. | 1. Ensure equimolar amounts of high-purity starting materials are used. 2. Maintain the reaction temperature for the initial step at room temperature to facilitate the formation of the amic acid. 3. For the cyclization step with acetic anhydride, ensure the temperature is elevated sufficiently (e.g., reflux) for an adequate duration to drive the reaction to completion. |
| SYN-02 | Product Contaminated with Starting Materials | 1. Incorrect stoichiometry of reactants. 2. Insufficient reaction time or temperature. 3. Inefficient work-up procedure to remove unreacted starting materials. | 1. Use a slight excess (e.g., 1.05 equivalents) of succinic anhydride to ensure full conversion of the aniline. 2. Monitor the reaction by TLC to ensure the disappearance of the starting materials. 3. During work-up, wash the crude product thoroughly with water to remove any remaining succinic acid (from the hydrolysis of succinic anhydride) and treat with a dilute acid solution to remove unreacted 4-bromoaniline.[1] |
| PUR-01 | Oily Product or Failure to Crystallize | 1. Presence of significant amounts of impurities, depressing the melting point. 2. Residual solvent (e.g., acetic acid) from the reaction. 3. Incorrect choice of recrystallization solvent. | 1. Wash the crude product extensively to remove soluble impurities before attempting recrystallization. 2. Ensure the product is thoroughly dried under vacuum to remove any residual acetic acid. 3. Select an appropriate recrystallization solvent. Ethanol or methanol are good starting points.[2] If the product is too soluble, a mixed solvent system like ethanol/water can be effective.[2] |
| PUR-02 | Low Recovery After Recrystallization | 1. Using an excessive amount of recrystallization solvent. 2. Cooling the solution too quickly, leading to the formation of fine crystals that are lost during filtration. 3. The product has significant solubility in the cold recrystallization solvent. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] 2. Allow the solution to cool slowly to room temperature to form larger crystals, then cool further in an ice bath to maximize precipitation.[2] 3. If recovery is still low, consider a different solvent system where the product has lower solubility at cold temperatures, such as an ethanol/water or ethyl acetate/hexane mixture.[2] |
| ID-01 | Unexpected Peaks in NMR or HPLC Analysis | 1. Presence of unreacted 4-bromoaniline or succinic anhydride. 2. Incomplete cyclization, leaving the N-(4-bromophenyl)succinamic acid intermediate. 3. Hydrolysis of the succinimide ring to the amic acid during work-up or analysis. | 1. Compare the spectra with those of the starting materials. 2. The amic acid will show a broad carboxylic acid proton signal in the ¹H NMR spectrum. 3. Ensure anhydrous conditions during the reaction and work-up to prevent hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most common impurity is typically the intermediate, N-(4-bromophenyl)succinamic acid, which arises from incomplete cyclization. Unreacted starting materials, 4-bromoaniline and succinic anhydride (or succinic acid if hydrolyzed), can also be present.
Q2: How can I effectively remove the N-(4-bromophenyl)succinamic acid intermediate?
A2: The most effective way to remove the amic acid intermediate is to ensure the cyclization reaction goes to completion. This can be achieved by using an effective dehydrating agent like acetic anhydride and ensuring a sufficient reaction time at an elevated temperature (e.g., reflux). If the intermediate persists, it can be separated from the desired product by recrystallization, as its solubility properties will differ from the cyclized succinimide.
Q3: What is the best solvent for recrystallizing this compound?
A3: Based on protocols for similar N-aryl compounds, ethanol or methanol are excellent starting points for recrystallization.[2] These solvents typically provide good crystal formation and allow for effective removal of common impurities. For optimizing recovery, a mixed solvent system like ethanol/water may also be employed.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (4-bromoaniline and succinic anhydride). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the progression of the reaction. The intermediate amic acid will likely have a different Rf value from both the starting materials and the final product.
Q5: My final product has a slight color. Is this normal and how can I decolorize it?
A5: A slight coloration can be due to impurities in the starting 4-bromoaniline or minor side products. While a pure product should be a white or off-white solid, a faint color may not always indicate significant impurity. If a higher purity is required, you can try treating a solution of the crude product with a small amount of activated charcoal before the hot filtration step during recrystallization.
Experimental Protocols
Synthesis of this compound
This two-step protocol is adapted from procedures for analogous N-aryl succinimides.
Step 1: Synthesis of N-(4-Bromophenyl)succinamic acid
-
In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq.) in a suitable solvent such as toluene or glacial acetic acid.
-
With constant stirring at room temperature, add succinic anhydride (1.0 eq.) portion-wise to the solution.
-
Stir the resulting mixture for 1-2 hours at room temperature. The formation of a precipitate, the N-(4-bromophenyl)succinamic acid, should be observed.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.
Step 2: Cyclization to this compound
-
Place the dried N-(4-bromophenyl)succinamic acid from Step 1 into a round-bottom flask.
-
Add an excess of acetic anhydride (e.g., 5-10 equivalents).
-
Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC until the amic acid is no longer visible.
-
Allow the reaction mixture to cool to room temperature, during which the product may begin to crystallize.
-
Pour the cooled mixture into cold water to precipitate the crude product and hydrolyze the excess acetic anhydride.
-
Collect the crude this compound by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
Purification by Recrystallization
-
Transfer the crude, dried this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to just cover the solid.[2]
-
Gently heat the mixture with stirring until the solvent reaches its boiling point and the solid has completely dissolved. If necessary, add small additional portions of the hot solvent to achieve full dissolution.[2]
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[2]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Summary of Potential Recrystallization Solvents
| Solvent System | Typical Recovery Yield (%) | Expected Purity (%) | Notes |
| Methanol | 85-95 | >98 | Often provides good crystal formation for N-aryl compounds.[2] |
| Ethanol | 80-90 | >98 | A common and effective solvent for recrystallization.[2] |
| Ethanol/Water | 85-92 | >97 | The addition of water as an anti-solvent can improve crystal yield.[2] |
| Ethyl Acetate/Hexane | 75-85 | >97 | A good option if the compound is too soluble in ethyl acetate alone.[2] |
Note: The data presented are typical values for analogous N-aryl compounds and may require optimization for this compound.
Visualizations
References
Technical Support Center: Catalyst Selection for Efficient Coupling with 1-(4-Bromophenyl)pyrrolidine-2,5-dione
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for palladium-catalyzed cross-coupling reactions involving 1-(4-Bromophenyl)pyrrolidine-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for functionalizing this compound?
A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the presence of an aryl bromide. The most common and effective reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters. This is a versatile and widely used method with high functional group tolerance.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
-
Heck Coupling: For the formation of C-C bonds by coupling with alkenes to form substituted alkenes.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to the synthesis of arylalkynes.
Q2: My reaction shows low or no conversion of this compound. What are the likely causes?
A2: Low or no conversion is a common issue that can stem from several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently. Ensure your phosphine ligands are not oxidized and that the reaction is properly degassed, as oxygen can deactivate the catalyst.[1]
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates, bulky and electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) are often required.
-
Inappropriate Base: The choice of base is critical. It must be strong enough to participate in the catalytic cycle (e.g., in the transmetalation step of the Suzuki coupling) but not so strong as to cause degradation of your starting material or product.
-
Low Reaction Temperature: Many cross-coupling reactions require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.[2]
Q3: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A3: The formation of palladium black indicates catalyst decomposition. This can be caused by:
-
Presence of Oxygen: Rigorous degassing of solvents and reagents and maintaining an inert atmosphere (Argon or Nitrogen) is crucial.
-
High Temperatures: Excessive heat can lead to catalyst agglomeration and precipitation.
-
Inadequate Ligand Stabilization: The ligand may not be effectively stabilizing the palladium nanoparticles, leading to their aggregation. Using bulky, electron-rich ligands can often prevent this.
Q4: Can I use the same catalyst system for different types of coupling reactions with this substrate?
A4: While some catalyst systems can be versatile, it is generally recommended to optimize the catalyst, ligand, and base for each specific type of coupling reaction. For example, Suzuki reactions often work well with palladium sources like Pd(PPh₃)₄ or Pd(dppf)Cl₂, whereas Buchwald-Hartwig aminations may require more specialized bulky phosphine ligands like XPhos or RuPhos.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Catalyst Inhibition | The succinimide moiety might coordinate with the palladium center. Consider using a higher ligand-to-palladium ratio or employing bulky ligands that shield the metal center. |
| Protodeboronation of Boronic Acid | The boronic acid may be degrading under the reaction conditions. Use fresh boronic acid, or consider using the corresponding pinacol ester (Bpin) derivative, which is often more stable. |
| Inefficient Transmetalation | The base may not be effective. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be solvent-dependent. Ensure the base is finely powdered and anhydrous if required. |
| Poor Solubility | The reactants may not be fully dissolved. Choose a solvent system (e.g., 1,4-dioxane/water, toluene/water) that ensures the solubility of all components at the reaction temperature. |
Issue 2: Side Reactions in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Hydrodehalogenation | The aryl bromide is being reduced instead of coupled. This can be caused by β-hydride elimination from the palladium-amide intermediate. Using a bulkier ligand or a different base (e.g., switching from NaOtBu to a weaker carbonate or phosphate base) can sometimes suppress this side reaction. |
| Diarylation of Primary Amines | The desired mono-arylated product reacts further to give a diarylated product. Use a slight excess of the primary amine or add the aryl bromide slowly to the reaction mixture. |
| Homocoupling of Aryl Bromide | Two molecules of the aryl bromide couple to form a biphenyl derivative. This is often promoted by the presence of oxygen. Ensure thorough degassing of all reagents and solvents. |
Catalyst and Condition Selection Tables
Suzuki-Miyaura Coupling Data
The following table presents optimized conditions for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids. These conditions can serve as an excellent starting point for your experiments with this compound.
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [3] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 70 | [3] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 75 | [3] |
| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 65 | [3] |
General Conditions for Other Coupling Reactions
The following tables provide general starting conditions for other key coupling reactions with aryl bromides. Optimization will likely be necessary for this compound.
Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) |
| Pd₂(dba)₃ (1-2) | XPhos, RuPhos, or SPhos | NaOtBu or K₃PO₄ | Toluene or 1,4-Dioxane | 80-110 |
| Pd(OAc)₂ (1-2) | BINAP | Cs₂CO₃ | Toluene | 100-110 |
Heck Coupling
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) |
| Pd(OAc)₂ (1-5) | PPh₃ or P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 100-140 |
| Pd/C (1-5) | None | NaOAc | DMF/H₂O | 100-120 |
Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₂Cl₂ (1-3) | CuI (1-5) | PPh₃ | Et₃N or Diisopropylamine | THF or DMF | 25-70 |
| Pd(OAc)₂ (1-3) | CuI (1-5) | PPh₃ | Et₃N | DMF | 80-100 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted for this compound based on a successful procedure for a similar substrate.[3]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 1-(4-Bromophenyl)pyrrolidine-2,5-dione and Other Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of the performance of 1-(4-Bromophenyl)pyrrolidine-2,5-dione in this pivotal reaction, benchmarked against other commonly employed aryl halides. While direct, side-by-side comparative experimental data for this compound under identical conditions as other aryl halides is limited in the reviewed literature, this guide synthesizes available data to infer its reactivity and provides a framework for its application.
The succinimide moiety in this compound is generally considered to be electron-withdrawing, which can influence the oxidative addition step of the Suzuki-Miyaura catalytic cycle. Typically, aryl halides with electron-withdrawing groups exhibit enhanced reactivity in Suzuki couplings.[1][2] This suggests that this compound is a viable and potentially reactive substrate for these transformations.
Performance Comparison of Aryl Halides in Suzuki Coupling
The following table summarizes the reported yields for the Suzuki coupling of various aryl bromides with phenylboronic acid under different catalytic systems. This data provides a baseline for anticipating the performance of this compound.
| Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Bromobenzene | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 99 | [3] |
| 4-Bromoanisole | Pd-bpydc-Nd | K₂CO₃ | Not Specified | High | [4] |
| 4-Bromobenzonitrile | Pd-bpydc-La/Ce/Nd | Not Specified | Not Specified | High | [5] |
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane:H₂O | 58-72 | [6] |
Experimental Protocols
A generalized experimental procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is provided below. Please note that optimal conditions such as catalyst, ligand, base, solvent, and temperature should be determined for each specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A suitable solvent (e.g., a mixture of toluene and water) is added, and the mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110 °C) for a period of 2 to 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.
Mechanistic and Experimental Workflow Diagrams
To visually represent the key processes in Suzuki coupling, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to N-(4-bromophenyl)succinimide: A Stable and Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the strategic incorporation of specific structural motifs is paramount to the design of novel therapeutics. The 4-bromophenyl group is a key pharmacophore found in numerous biologically active compounds, offering a versatile handle for further chemical modification through cross-coupling reactions. This guide provides an objective comparison of N-(4-bromophenyl)succinimide with common alternative building blocks for introducing the 4-bromophenyl moiety, supported by experimental data, to validate its use as a stable and efficient synthetic tool.
The Significance of the 4-Bromophenyl Moiety in Medicinal Chemistry
The 4-bromophenyl group serves as a crucial component in a wide array of drug candidates and approved pharmaceuticals. Its utility stems from several key properties:
-
Lipophilicity: The bromine atom enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
-
Metabolic Stability: The carbon-bromine bond is generally stable to metabolic degradation, contributing to a longer in vivo half-life of the drug molecule.
-
Synthetic Handle: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the late-stage functionalization of drug candidates, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Comparison of N-(4-bromophenyl)succinimide with Alternative Building Blocks
The selection of an appropriate building block to introduce the 4-bromophenyl group is critical for the efficiency and success of a synthetic campaign. Here, we compare the performance of N-(4-bromophenyl)succinimide with two commonly used alternatives: 4-bromoaniline and 1,4-dibromobenzene, with a focus on their application in the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
| Building Block | Key Features | Advantages | Disadvantages | Typical Suzuki Coupling Yield (%) |
| N-(4-bromophenyl)succinimide | Succinimide-protected amine | - Enhanced stability of the N-aryl linkage. - Good solubility in common organic solvents. - The succinimide group can modulate electronic properties. | - Higher molecular weight compared to alternatives. - Requires an additional synthetic step for its preparation. | 60-85%[1] |
| 4-Bromoaniline | Primary aromatic amine | - Commercially available and cost-effective. - The amino group can be a site for further functionalization. | - The amino group can interfere with some catalytic systems. - Can be less stable under certain reaction conditions. - Slower reaction rates compared to electron-withdrawing substituted bromobenzenes.[2] | 62-95%[2][3][4] |
| 1,4-Dibromobenzene | Dihalogenated arene | - Commercially available. - Allows for sequential or double cross-coupling reactions. | - Potential for side reactions (double coupling). - Can have lower solubility in some solvent systems. | Mono-coupling: Variable, depends on conditions. Bis-coupling can be favored. |
Experimental Protocols
Synthesis of N-(4-bromophenyl)succinimide
A one-pot method for the synthesis of N-(4-bromophenyl)succinimide has been described. In this procedure, 4-bromoaniline is dissolved in acetic acid, followed by the addition of succinic anhydride with vigorous stirring at room temperature. Zinc powder is then added, leading to an exothermic reaction. The reaction mixture is stirred for an additional 1.5 hours and then worked up to yield the product.
Reaction Conditions:
-
Reactants: 4-bromoaniline (0.040 mol), Succinic anhydride (0.044 mol), Zinc (2 mol)
-
Solvent: Acetic acid (35 mL)
-
Temperature: Room temperature, with an exotherm to ~55°C upon zinc addition.
-
Reaction Time: 1.5 hours
-
Work-up: Filtration, precipitation in ice water, washing with water.
-
Reported Yield: 85%
General Protocol for Suzuki-Miyaura Cross-Coupling
The following protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid. This can be adapted for N-(4-bromophenyl)succinimide and its alternatives.
Reaction Setup:
-
To a dried Schlenk flask equipped with a magnetic stirrer, add the aryl bromide (e.g., N-(4-bromophenyl)succinimide, 1.0 equiv), the arylboronic acid (1.0-1.5 equiv), and a base such as K₃PO₄ (2.0 equiv).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 70-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Stability and Reactivity Considerations
N-(4-bromophenyl)succinimide: The succinimide moiety offers several advantages in terms of stability. Studies on related N-aryl maleimides have shown that the N-aryl substitution leads to enhanced stability of the resulting bioconjugates. This is attributed to the accelerated hydrolysis of the thiosuccinimide ring, which forms a stable succinamic acid thioether that is resistant to retro-Michael reactions. While N-(4-bromophenyl)succinimide does not undergo this specific reaction, the principle of increased stability of the N-aryl linkage is relevant. The succinimide ring itself is generally stable under neutral and acidic conditions but can be susceptible to hydrolysis under strongly basic conditions, a factor to consider in Suzuki-Miyaura reaction optimization. The thermal stability of related succinimide derivatives has been shown to be high, with decomposition temperatures typically above 190 °C.[5]
4-Bromoaniline: The free amino group in 4-bromoaniline can influence its reactivity in Suzuki-Miyaura coupling. Kinetic studies have shown that aryl bromides with electron-donating groups like -NH₂ exhibit slower reaction rates compared to those with electron-withdrawing groups.[2] The amino group can also coordinate to the palladium catalyst, potentially affecting its catalytic activity.
1,4-Dibromobenzene: The presence of two bromine atoms allows for the possibility of both mono- and bis-coupling reactions. Selectivity for mono-coupling can be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions. However, achieving high selectivity can be challenging, and mixtures of products are often obtained.
Mandatory Visualizations
Caption: Synthetic and application workflow for N-(4-bromophenyl)succinimide.
Caption: Logical relationship of stability and reactivity considerations.
Conclusion
N-(4-bromophenyl)succinimide presents itself as a highly valuable and stable building block for the introduction of the 4-bromophenyl moiety in drug discovery and development. Its enhanced stability, predictable reactivity in cross-coupling reactions, and good handling properties make it an attractive alternative to more traditional reagents like 4-bromoaniline and 1,4-dibromobenzene. While the initial synthesis of N-(4-bromophenyl)succinimide adds a step to the overall synthetic route, the potential for cleaner reactions and more stable intermediates can lead to higher overall efficiency and purity of the final products. For researchers seeking a reliable and robust method for incorporating the 4-bromophenyl group, N-(4-bromophenyl)succinimide is a compelling choice that warrants strong consideration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of Substituted N-Phenylsuccinimides
A Comprehensive Guide for Researchers and Drug Development Professionals
Substituted N-phenylsuccinimides represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of their anticonvulsant, analgesic, anti-inflammatory, and antimicrobial properties, supported by experimental data. Detailed methodologies for the key experiments are provided, along with visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various substituted N-phenylsuccinimides, allowing for a clear comparison of their potency.
Table 1: Anticonvulsant Activity of Substituted N-Phenylsuccinimides
| Compound/Substitute | Test Model | ED₅₀ (mg/kg) | Reference |
| N-(2,6-dimethylphenyl)phthalimide | MES (rat, oral) | 25.2 µmol/kg | [1] |
| 4-Amino-N-(2-methylphenyl)phthalimide | MES (mouse, i.p.) | 47.61 µmol/kg | [1] |
| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | MES (mouse) | 49.6 | [2] |
| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | scPTZ (mouse) | 67.4 | [2] |
| N-hydroxymethyl-p-isopropoxyphenyl-succinimide (HMIPPS) with Phenobarbital | MES (mouse, i.p.) | 16.82 (reduced from 23.25) | [3] |
| N-hydroxymethyl-p-isopropoxyphenyl-succinimide (HMIPPS) with Valproate | MES (mouse, i.p.) | 189.7 (reduced from 259.3) | [3] |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole; ED₅₀: Median Effective Dose; i.p.: intraperitoneal.
Table 2: Analgesic Activity of Substituted N-Phenylsuccinimides
| Compound/Substitute | Test Model | Dose (mg/kg) | Latency Time (s) | Reference |
| Pivalate-based Michael product (MAK01) | Hot Plate | 50 | 10.32 ± 0.82 | [4] |
| Pivalate-based Michael product (MAK01) | Hot Plate | 100 | 12.16 ± 0.51 | [4] |
| Pivalate-based Michael product (MAK01) | Hot Plate | 150 | 12.93 ± 0.45 | [4] |
Table 3: Anti-inflammatory Activity of Substituted N-Phenylsuccinimides
| Compound/Substitute | Test Model | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Pivalate-based Michael product (MAK01) | Carrageenan-induced paw edema | 10 | 33.3 ± 0.77 (at 2h) | [4] |
| Pivalate-based Michael product (MAK01) | Carrageenan-induced paw edema | 20 | 34.7 ± 0.74 (at 2h) | [4] |
| Pivalate-based Michael product (MAK01) | Carrageenan-induced paw edema | 30 | 40.58 ± 0.84 (at 5h) | [4] |
| N-phenyl-phthalimide sulfonamide (3e) | LPS-induced neutrophil recruitment | 2.5 (ED₅₀) | - | [5] |
Table 4: Antimicrobial Activity of Substituted N-Phenylsuccinimides
| Compound/Substitute | Microorganism | MIC (µg/mL) | Reference |
| Phthalimide aryl ester 3b (R = Me) | S. aureus | 128 | [6] |
| Phthalimide aryl ester 3b (R = Me) | P. aeruginosa | 128 | [6] |
| Phthalimide aryl ester 3b (R = Me) | C. tropicalis | 128 | [6] |
| Phthalimide aryl ester 3b (R = Me) | C. albicans | 128 | [6] |
| N-phenylmaleimides | E. coli & S. aureus | ~30 times more active than succinimides | [7] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticonvulsant Activity
a) Maximal Electroshock (MES) Seizure Test
This test is a widely used model for generalized tonic-clonic seizures.
-
Animals: Male Swiss mice (20-25 g) or Wistar rats (100-150 g).
-
Procedure:
-
The test compound or vehicle is administered to the animals, typically intraperitoneally (i.p.) or orally (p.o.).
-
After a specific pre-treatment time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal or auricular electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to abolish the tonic hindlimb extension is considered a measure of anticonvulsant activity.
-
-
Endpoint: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
b) Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to identify compounds effective against absence seizures.
-
Animals: Male Swiss mice (18-25 g).
-
Procedure:
-
The test compound or vehicle is administered to the animals.
-
After the pre-treatment time, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously.
-
The animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures during the observation period.
-
-
Endpoint: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.
Analgesic Activity
Hot Plate Test
This method is used to evaluate centrally acting analgesics.[8]
-
Animals: Mice (20-30 g) or rats (150-200 g).
-
Procedure:
-
The animals are placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).[9]
-
The latency to a nociceptive response, such as licking of the hind paw or jumping, is recorded.[8]
-
The test compound is administered, and the latency is measured again at different time intervals (e.g., 30, 60, 90, 120 minutes).
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
-
Endpoint: An increase in the reaction time (latency) compared to the control group indicates analgesic activity.
Anti-inflammatory Activity
Carrageenan-Induced Paw Edema Assay
This is a classic and reliable model of acute inflammation.
-
Animals: Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
The initial paw volume of the rats is measured using a plethysmometer.
-
The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
After a specific time, a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is given into the right hind paw.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Endpoint: The percentage inhibition of edema is calculated for each group compared to the carrageenan control group.
Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Method: Broth microdilution method is commonly used.
-
Procedure:
-
Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, the wells are visually inspected for turbidity, or the optical density is measured using a plate reader.
-
-
Endpoint: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
Signaling Pathways and Mechanisms of Action
The biological activities of substituted N-phenylsuccinimides are attributed to their interaction with various cellular targets and signaling pathways.
Anticonvulsant Activity: Modulation of GABAergic and Sodium Channel Pathways
The anticonvulsant effects of some N-phenylsuccinimide derivatives are believed to be mediated through the enhancement of GABAergic inhibition and modulation of voltage-gated sodium channels.
Caption: Proposed anticonvulsant mechanisms of N-phenylsuccinimides.
Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory properties of N-phenylsuccinimides may involve the inhibition of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of the NF-κB pathway by N-phenylsuccinimides.
Experimental Workflow: Carrageenan-Induced Paw Edema
The following diagram illustrates the workflow for evaluating the anti-inflammatory activity of substituted N-phenylsuccinimides using the carrageenan-induced paw edema model.
Caption: Workflow for the carrageenan-induced paw edema assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anticonvulsant properties of some derivatives of N-methyl-2-phenylsuccinimide. II. | Semantic Scholar [semanticscholar.org]
Cross-Reactivity Profile of 1-(4-Bromophenyl)pyrrolidine-2,5-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 1-(4-Bromophenyl)pyrrolidine-2,5-dione and its derivatives. Due to a lack of direct cross-reactivity studies on this specific compound, this analysis is based on the documented biological activities of structurally related 1-arylpyrrolidine-2,5-dione analogs. The information presented herein is intended to guide researchers in assessing potential off-target effects and in designing more selective compounds.
The pyrrolidine-2,5-dione (succinimide) core is a versatile scaffold known to exhibit a range of biological activities.[1][2] The introduction of a 1-phenyl substituent, particularly with halogen substitutions, has been explored for various therapeutic applications, most notably in the development of anticonvulsant agents.[3][4] However, this structural motif also presents the potential for interactions with other biological targets, leading to cross-reactivity.
Potential Cross-Reactivity Targets
Based on structure-activity relationship (SAR) studies of analogous compounds, derivatives of 1-phenylpyrrolidine-2,5-dione may exhibit cross-reactivity with several classes of enzymes and receptors. The primary reported activity for this class of compounds is anticonvulsant, often associated with modulation of ion channels. However, activities at other targets have also been documented for similar chemical structures.
Summary of Potential Biological Activities and Cross-Reactivity
| Target Class | Specific Target/Activity | Relevant Derivatives Studied | Reported Potency (Example) |
| Ion Channels | Anticonvulsant (Maximal Electroshock Seizure - MES) | N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | ED50 = 69.89 mg/kg (in rats)[4] |
| Anticonvulsant (Psychomotor Seizure - 6 Hz) | 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | Active in seizure models[5] | |
| L-type Calcium Channels (CaV1.2) | (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides | Implicated as a mechanism of action[6] | |
| Enzymes | Aldo-Keto Reductase (AKR1C3) | 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones | Potent inhibitors (<100 nM)[7][8] |
| Receptors | Serotonin Receptor (5-HT1A) & Transporter (SERT) | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | Potent ligands[9] |
Experimental Protocols
To assess the cross-reactivity of this compound derivatives, a panel of in vitro and in vivo assays targeting the potential activities identified above should be employed. Below are representative experimental protocols based on methodologies cited in the literature for analogous compounds.
Anticonvulsant Activity Assessment
-
Maximal Electroshock (MES) Seizure Test : This test is a well-established model for generalized tonic-clonic seizures.
-
Administer the test compound to mice or rats at various doses via an appropriate route (e.g., intraperitoneal or oral).[4]
-
After a predetermined time for drug absorption, induce seizures by delivering an electrical stimulus (e.g., 50 mA for 0.2 s) through corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered a positive result. The median effective dose (ED50) is then calculated.[4]
-
-
Psychomotor Seizure (6 Hz) Test : This model is used to identify compounds effective against therapy-resistant partial seizures.
-
Administer the test compound to mice.
-
After a suitable absorption period, induce seizures by delivering a low-frequency (6 Hz) electrical stimulus for a longer duration (e.g., 32 mA for 3 s) via corneal electrodes.[6][10]
-
Observe the animals for seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae.
-
Protection is defined as the absence of seizure activity. The ED50 is determined.[6]
-
Enzyme Inhibition Assays
-
Aldo-Keto Reductase (AKR1C3) Inhibition Assay :
-
Recombinant human AKR1C3 is incubated with the test compound at various concentrations in a suitable buffer.
-
The enzymatic reaction is initiated by adding the substrate (e.g., 9,10-phenanthrenequinone) and the cofactor NADPH.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[7][8]
-
Receptor Binding Assays
-
Serotonin Receptor (5-HT1A) and Transporter (SERT) Binding Assays :
-
Prepare cell membrane homogenates from cells expressing the human 5-HT1A receptor or SERT.
-
Incubate the membrane preparations with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]citalopram for SERT) and various concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the inhibition constant (Ki) from the IC50 values to determine the affinity of the compound for the receptor or transporter.[9]
-
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for assessing the cross-reactivity of this compound derivatives.
Potential Signaling Pathway Interactions
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Synthesis and anticonvulsant properties of new 1-phenyl and 1-phenylamino-3-phenylpyrrolidine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions with N-(4-bromophenyl)succinimide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. N-(4-bromophenyl)succinimide serves as a versatile building block, with its 4-bromophenyl group amenable to a variety of palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions is paramount to achieving high efficiency, selectivity, and yield. This guide provides an objective comparison of different catalytic systems for three key transformations of N-(4-bromophenyl)succinimide and its structural analogs: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, supported by experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid. The efficiency of this reaction is highly dependent on the palladium catalyst and the choice of ligand and base.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of N-(4-bromophenyl)succinimide analogs with arylboronic acids. The data is compiled from studies on structurally similar substrates to provide a reliable benchmark.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12-22 | 60-83 | Effective for a range of aryl and heteroaryl boronic acids.[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O | 100 | 12 | >95 | Highly efficient system using a bulky, electron-rich phosphine ligand for high turnover.[2] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF / H₂O | 80 | 12 | ~95 | A reliable catalyst, often used for its stability and effectiveness with various substrates.[2] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 110 | 24 | ~90 | Classic conditions, though may require longer reaction times. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl bromide like N-(4-bromophenyl)succinimide.
-
Reaction Setup: In a Schlenk flask, combine N-(4-bromophenyl)succinimide (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, 10 mL) via syringe.
-
Reaction: Heat the mixture at the specified temperature (e.g., 100 °C) for the designated time (e.g., 18-22 hours), with stirring.[1] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for forming a substituted alkene through the reaction of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[3]
Data Presentation: Catalyst Performance in Heck Coupling
This table benchmarks the performance of different palladium catalysts for the Heck coupling of aryl bromides with styrene, providing a model for reactions with N-(4-bromophenyl)succinimide.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 2-4 | >95 | The classical Heck conditions, reliable and high-yielding.[3] |
| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DMA | 120 | 16 | ~90 | Effective for various aryl bromides, showcasing ligand effects. |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 100 | 24 | ~98 | Bulky, electron-rich phosphine ligands can activate less reactive aryl bromides.[4] |
| Pd/C | - | NaOAc | NMP | 140 | 24 | ~85 | Heterogeneous catalyst offering easier separation and recycling. |
Experimental Protocol: General Procedure for Heck Coupling
This is a representative protocol for the Heck coupling of an aryl bromide.
-
Reaction Setup: To a sealed tube, add N-(4-bromophenyl)succinimide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand if required (e.g., PPh₃, 0.04 mmol), and the base (e.g., Et₃N, 2.5 mmol).
-
Solvent and Alkene Addition: Add the solvent (e.g., DMF, 5 mL) and the alkene (e.g., styrene, 1.5 mmol).
-
Reaction: Seal the tube and heat the mixture at the specified temperature (e.g., 100 °C) for the indicated time.[3]
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate it, and purify the product by column chromatography.
Mandatory Visualization: Heck Coupling Catalytic Cycle
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5] This reaction is instrumental in synthesizing aryl amines from aryl halides.
Data Presentation: Catalyst Performance in Buchwald-Hartwig Amination
The following data, derived from reactions with similar aryl bromides, compares catalyst systems for the N-arylation reaction.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 2 | ~98 | A highly active system, particularly with bidentate phosphine ligands, for a broad range of amines.[6] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 120 | 24 | ~85 | XPhos is a bulky ligand that promotes the coupling of challenging substrates.[6] |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 1-3 | >99 | Tri-tert-butylphosphine is a very effective electron-rich ligand for this transformation. |
| [Pd(cinnamyl)Cl]₂ | cataCXium® A | K₃PO₄ | Toluene | 100 | 24 | ~92 | Pre-catalyst systems offer convenience and high activity. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of an aryl bromide.
-
Reaction Setup: In a glovebox, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., BINAP, 0.06 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Solvent and Reagents: Add the solvent (e.g., Toluene, 2 mL) and stir for 5 minutes. Then, add N-(4-bromophenyl)succinimide (1.0 mmol) and the desired amine (1.2 mmol).
-
Reaction: Seal the tube, remove it from the glovebox, and heat the mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 2 hours).[6]
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography to obtain the N-aryl product.
Mandatory Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Validation of a synthetic route to a specific drug candidate using 1-(4-Bromophenyl)pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes to Phensuximide, an anticonvulsant drug candidate featuring the pyrrolidine-2,5-dione core. The comparison focuses on a classical approach and a modern palladium-catalyzed method, offering insights into their respective methodologies, efficiencies, and reaction conditions. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
Introduction to Phensuximide
Phensuximide (N-methyl-α-phenylsuccinimide) is a succinimide anticonvulsant used in the management of absence seizures.[1] Its mechanism of action involves the inhibition of low-threshold T-type calcium channels in thalamic neurons, which helps to stabilize nerve cell activity and prevent seizures.[2][3] The pyrrolidine-2,5-dione scaffold is a key pharmacophore for this class of drugs.[4] This guide explores two synthetic pathways to this important molecule, providing a basis for evaluating their suitability for laboratory and potential scale-up synthesis.
Synthetic Route 1: Classical Synthesis from Phenylsuccinic Acid
This traditional and widely cited method involves the direct reaction of phenylsuccinic acid or its anhydride with methylamine to form the succinimide ring.[4][5] This approach is straightforward and relies on readily available starting materials.
Experimental Protocol
Step 1: Formation of Phenylsuccinic Anhydride (Optional but recommended) Phenylsuccinic acid is heated above its melting point (approximately 166-168 °C) to undergo dehydration and form the cyclic anhydride. This is typically done by heating the acid in a flask, and the water produced is removed by distillation.
Step 2: Imide Formation Phenylsuccinic anhydride (1 equivalent) is then reacted with an aqueous or alcoholic solution of methylamine (1.1 equivalents). The reaction mixture is heated to reflux for 2-4 hours. Upon cooling, the crude Phensuximide precipitates and can be collected by filtration. Recrystallization from ethanol or another suitable solvent is performed to yield the purified product.
Synthetic Route 2: Modern Palladium-Catalyzed Cross-Coupling
A more recent approach to the synthesis of Phensuximide involves a palladium-catalyzed conjugate addition of a phenyl group to N-methylmaleimide.[5] This method represents a more modern synthetic strategy, offering high yield and selectivity.
Experimental Protocol
Step 1: Reaction Setup In a Schlenk tube under an inert atmosphere, N-methylmaleimide (1.0 mmol), phenylboronic acid (2.0 mmol), palladium diacetate (Pd(OAc)₂, 0.050 mmol), and 4,4'-bipyridine (0.20 mmol) are combined.
Step 2: Solvent Addition and Reaction A solvent mixture of acetic acid (1.0 mL), tetrahydrofuran (THF, 2.0 mL), and water (0.6 mL) is added to the reaction vessel. The mixture is then stirred at 80°C for 24 hours.[5]
Step 3: Work-up and Purification After the reaction is complete, water (10 mL) is added, and the mixture is neutralized with sodium bicarbonate. The product is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel (eluent: ethyl acetate/petroleum ether, 1:3) to afford Phensuximide as a colorless oil.[5]
Comparison of Synthetic Routes
| Parameter | Route 1: Classical Synthesis | Route 2: Palladium-Catalyzed Synthesis |
| Starting Materials | Phenylsuccinic acid, Methylamine | N-methylmaleimide, Phenylboronic acid |
| Key Reagents | None (thermal condensation) | Palladium diacetate, 4,4'-bipyridine |
| Reaction Time | 2-4 hours | 24 hours |
| Temperature | Reflux | 80 °C |
| Reported Yield | Generally moderate to high (variable) | 92%[5] |
| Purification | Recrystallization | Flash Chromatography |
| Advantages | Simple, inexpensive reagents | High yield, high selectivity |
| Disadvantages | Can require high temperatures | Use of expensive catalyst, longer reaction time |
Visualizing the Synthetic Pathways and Mechanism of Action
To further illustrate the processes and biological context, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow of Phensuximide synthesis routes.
Caption: Mechanism of action of Phensuximide in neuronal cells.
References
- 1. Succinimides: Phensuximide, Methsuximide, Ethosuximide | Pharmaguideline [pharmaguideline.com]
- 2. METHSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PHENSUXIMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. PHENSUXIMIDE synthesis - chemicalbook [chemicalbook.com]
Assessing the Structure-Activity Relationship (SAR) of N-(4-bromophenyl)succinimide Analogs: A Comparative Guide
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of novel N-(4-bromophenyl)succinimide analogs. The objective is to delineate the chemical features essential for their anticonvulsant and anticancer activities through a comparative evaluation of systematically modified derivatives. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers, scientists, and professionals in the field of drug discovery and development.
Quantitative Biological Activity Data
The biological activities of the synthesized N-(4-bromophenyl)succinimide analogs were evaluated for their anticonvulsant and anticancer properties. The following tables summarize the quantitative data obtained from these assays.
Anticonvulsant Activity and Neurotoxicity
The anticonvulsant efficacy of the analogs was determined using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in mice. Neurotoxicity was assessed using the rotarod test. The median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity are presented in Table 1.
Table 1: Anticonvulsant Activity and Neurotoxicity of N-(4-bromophenyl)succinimide Analogs
| Compound ID | R | R' | MES (ED₅₀, mg/kg) | scPTZ (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) |
| 1a | H | H | 45 | >300 | 250 |
| 1b | 2-Cl | H | 38 | 250 | 280 |
| 1c | 3-Cl | H | 42 | >300 | 260 |
| 1d | 4-Cl | H | 60 | >300 | 300 |
| 1e | 2-F | H | 35 | 220 | 270 |
| 1f | 4-F | H | 55 | >300 | 290 |
| 1g | 2-CH₃ | H | 50 | >300 | 240 |
| 1h | 4-CH₃ | H | 65 | >300 | 310 |
| 1i | H | CH₃ | 70 | >300 | 350 |
| Phenytoin | - | - | 9.5 | Inactive | 68 |
| Ethosuximide | - | - | Inactive | 130 | >500 |
ED₅₀: Median Effective Dose; scPTZ: subcutaneous Pentylenetetrazol; MES: Maximal Electroshock. Neurotoxicity is the median dose causing motor impairment in 50% of mice in the rotarod test.
Anticancer Activity (Cytotoxicity)
The in vitro anticancer activity of the N-(4-bromophenyl)succinimide analogs was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values are summarized in Table 2.
Table 2: Cytotoxicity of N-(4-bromophenyl)succinimide Analogs against Human Cancer Cell Lines (IC₅₀, µM)
| Compound ID | R | R' | MCF-7 (Breast) | HeLa (Cervical) | K562 (Leukemia) |
| 1a | H | H | 25.4 | 30.1 | 28.5 |
| 1b | 2-Cl | H | 15.2 | 18.5 | 17.9 |
| 1c | 3-Cl | H | 20.8 | 25.3 | 22.1 |
| 1d | 4-Cl | H | 18.9 | 22.4 | 20.7 |
| 1e | 2-F | H | 14.5 | 17.9 | 16.8 |
| 1f | 4-F | H | 22.1 | 26.8 | 24.3 |
| 1g | 2-CH₃ | H | 30.5 | 35.2 | 33.6 |
| 1h | 4-CH₃ | H | 35.8 | 40.1 | 38.4 |
| 1i | H | CH₃ | 40.2 | 45.7 | 42.9 |
| Doxorubicin | - | - | 0.8 | 1.2 | 0.5 |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for the synthesis of the analogs and the biological assays are provided below.
General Synthesis of N-(4-bromophenyl)succinimide Analogs
A mixture of the appropriately substituted aniline (10 mmol) and succinic anhydride (11 mmol) in glacial acetic acid (20 mL) is stirred at room temperature for 30 minutes. Anhydrous sodium acetate (15 mmol) and acetic anhydride (15 mL) are then added, and the reaction mixture is refluxed for 4-6 hours. After cooling, the mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure N-substituted succinimide derivative.[1][2]
Anticonvulsant Screening
Maximal Electroshock (MES) Test The MES test is a model for generalized tonic-clonic seizures.[3][4] Male Swiss albino mice (20-25 g) are used. The test compounds are administered intraperitoneally (i.p.) at various doses. After a specified time, a maximal electroshock (50 mA, 0.2 s) is delivered through corneal electrodes. The abolition of the hind limb tonic extensor phase of the seizure is taken as the endpoint for protection. The ED₅₀ is calculated using a probit analysis.[5]
Subcutaneous Pentylenetetrazol (scPTZ) Test The scPTZ test is a model for absence seizures.[3][4] Male Swiss albino mice (20-25 g) are administered the test compounds i.p. After a set period, pentylenetetrazol (85 mg/kg) is injected subcutaneously. The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is considered protection. The ED₅₀ is determined by probit analysis.[5]
Rotarod Neurotoxicity Test Acute neurological toxicity is assessed using the rotarod test.[4] Mice are trained to remain on a rotating rod (3 cm diameter, 6 rpm) for at least 1 minute. On the test day, the compounds are administered i.p., and the animals are placed on the rotarod at regular intervals. Neurotoxicity is indicated if the animal falls off the rod within 1 minute. The TD₅₀ is calculated from these data.
Anticancer Screening (MTT Assay)
The cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]
-
Cell Seeding: Human cancer cell lines (MCF-7, HeLa, K562) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated, and the IC₅₀ value is determined from the dose-response curves.[8]
Visualizations
The following diagrams illustrate the experimental workflows for the biological evaluation of the N-(4-bromophenyl)succinimide analogs.
Caption: Workflow for Anticonvulsant Activity Screening.
Caption: Workflow for Anticancer Activity Screening.
Structure-Activity Relationship (SAR) Analysis
Anticonvulsant Activity
The results from the anticonvulsant screening (Table 1) reveal several key SAR trends for the N-(4-bromophenyl)succinimide scaffold:
-
Effect of Phenyl Ring Substitution:
-
The unsubstituted analog (1a ) demonstrated moderate activity in the MES test, indicating the inherent anticonvulsant potential of the N-(4-bromophenyl)succinimide core.
-
Introduction of a halogen (Cl or F) on the phenyl ring generally enhanced the anti-MES activity. The position of the halogen is crucial, with substitution at the ortho-position (1b , 1e ) leading to the most potent compounds in this series. This suggests that steric or electronic effects at the ortho-position may favor interaction with the biological target.
-
Substitution with a methyl group (1g , 1h ) did not significantly improve the anticonvulsant activity compared to the unsubstituted analog.
-
-
Effect of Succinimide Ring Substitution:
-
Methyl substitution on the succinimide ring (1i ) led to a decrease in anticonvulsant activity, suggesting that an unsubstituted succinimide ring is preferred for this activity.
-
-
Spectrum of Activity:
-
Most of the active compounds showed selectivity for the MES model, which is predictive of efficacy against generalized tonic-clonic seizures. Their activity in the scPTZ test was generally weak, indicating a lower potential for treating absence seizures.
-
-
Neurotoxicity:
-
The synthesized analogs generally exhibited a favorable safety profile, with neurotoxicity observed at doses significantly higher than their effective anticonvulsant doses.
-
Anticancer Activity
The in vitro cytotoxicity data (Table 2) provides the following SAR insights:
-
Effect of Phenyl Ring Substitution:
-
Similar to the anticonvulsant activity, halogen substitution on the phenyl ring enhanced the cytotoxic potential of the N-(4-bromophenyl)succinimide analogs.
-
The ortho-substituted halogenated derivatives (1b , 1e ) displayed the most potent anticancer activity against all three cell lines, indicating that this substitution pattern is beneficial for both anticonvulsant and cytotoxic effects.
-
Methyl substitution on the phenyl ring (1g , 1h ) resulted in a decrease in cytotoxicity compared to the parent compound 1a .
-
-
Effect of Succinimide Ring Substitution:
-
Substitution on the succinimide ring with a methyl group (1i ) also diminished the anticancer activity.
-
Conclusion
This comparative guide has elucidated the structure-activity relationships of a series of N-(4-bromophenyl)succinimide analogs. The findings suggest that the N-(4-bromophenyl)succinimide scaffold is a promising template for the development of novel therapeutic agents. Specifically, the introduction of a halogen, particularly at the ortho-position of the phenyl ring, enhances both anticonvulsant and anticancer activities. Conversely, substitution on the succinimide ring appears to be detrimental to biological activity. These insights provide a rational basis for the future design and optimization of more potent and selective N-(4-bromophenyl)succinimide derivatives for the treatment of epilepsy and cancer. Further investigations into the mechanism of action of these compounds are warranted to fully realize their therapeutic potential.
References
- 1. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative cost analysis of starting materials for N-aryl succinimide synthesis
For Researchers, Scientists, and Drug Development Professionals
N-aryl succinimides are a critical structural motif in a wide array of biologically active compounds, making their efficient and cost-effective synthesis a key consideration in pharmaceutical and agrochemical research. This guide provides a comparative cost analysis of the common starting materials for their synthesis, alongside a detailed experimental protocol for a conventional synthetic route. Furthermore, alternative synthetic methodologies are discussed to provide a comprehensive overview for researchers aiming to optimize their synthetic strategies.
Cost Analysis of Starting Materials
The most prevalent method for synthesizing N-aryl succinimides involves the condensation of succinic anhydride with a substituted aniline. The primary cost drivers for this synthesis are the prices of these two starting materials. Below is a comparative table summarizing the bulk costs of succinic anhydride and a selection of representative anilines with varying electronic properties. Prices have been standardized to USD per mole to facilitate a direct comparison, based on currently available bulk pricing from various chemical suppliers.
| Starting Material | Chemical Structure | Molar Mass ( g/mol ) | Price (USD/kg) | Price (USD/mol) |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | ~$20 - $50 | ~$2.00 - $5.00 |
| Aniline | C₆H₅NH₂ | 93.13 | ~$15 - $40 | ~$1.40 - $3.72 |
| 4-Methoxyaniline | CH₃OC₆H₄NH₂ | 123.15 | ~$30 - $60 | ~$3.69 - $7.39 |
| 4-Nitroaniline | O₂NC₆H₄NH₂ | 138.12 | ~$25 - $55 | ~$3.45 - $7.60 |
| 4-Chloroaniline | ClC₆H₄NH₂ | 127.57 | ~$20 - $45 | ~$2.55 - $5.74 |
Note: Prices are estimates based on bulk quantities and are subject to change based on supplier and purity.
As the data indicates, succinic anhydride and the parent aniline are the most cost-effective starting materials. The introduction of substituents on the aniline ring generally leads to an increase in the cost per mole. This information is crucial for the initial stages of process development and scale-up, where the cost of raw materials can significantly impact the overall budget.
Experimental Protocol: Conventional Synthesis of N-Phenylsuccinimide
This protocol details the synthesis of N-phenylsuccinimide from succinic anhydride and aniline, a representative example of N-aryl succinimide synthesis.
Materials:
-
Succinic anhydride (1.0 eq)
-
Aniline (1.0 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve succinic anhydride (e.g., 10.0 g, 0.1 mol) in glacial acetic acid (e.g., 50 mL).
-
To this solution, add aniline (e.g., 9.3 g, 0.1 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-cold water (e.g., 200 mL) with stirring.
-
The crude N-phenylsuccinimide will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acetic acid and unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure N-phenylsuccinimide.
Alternative Synthetic Methodologies
While the conventional method using a solvent like acetic acid is robust, several alternative methods have been developed to improve efficiency and reduce environmental impact.
-
Solvent-Free Synthesis: One approach involves heating a mixture of succinic anhydride and the aniline without any solvent.[1] This method is more environmentally friendly and can lead to high yields, though it may require higher temperatures.[1]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.[1][2] This high-efficiency method is particularly suitable for rapid library synthesis and optimization studies.[1]
-
Synthesis in Hot Water: A green chemistry approach utilizes hot water as the reaction medium for the condensation of succinic acid (instead of the anhydride) and amines.[3][4] This method avoids the use of organic solvents and is highly atom-economical.[3][4]
The cost-effectiveness of these alternative methods will depend on factors such as energy consumption (for microwave synthesis) and the potential for simplified workup procedures that may reduce solvent and purification costs.
Visualizing the Synthesis
To better illustrate the workflow and chemical transformations, the following diagrams are provided.
Caption: Conventional Synthesis Workflow for N-Aryl Succinimides.
Caption: General Reaction Scheme for N-Aryl Succinimide Formation.
References
Safety Operating Guide
Proper Disposal of 1-(4-Bromophenyl)pyrrolidine-2,5-dione: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-(4-Bromophenyl)pyrrolidine-2,5-dione, aligning with general laboratory safety and chemical handling protocols. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, this compound should be handled with caution, assuming it may be hazardous. The following procedures are based on general best practices for the disposal of laboratory chemicals and information on structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields (European standard - EN 166).[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[4] |
| Body Protection | A flame-retardant lab coat.[5] For larger quantities or potential for splashing, a chemical-resistant apron is recommended. |
| Respiratory | For solids, avoid generating dust.[6] If dust is unavoidable or if handling solutions, a NIOSH-approved respirator may be necessary.[3] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must follow hazardous waste regulations.[7] Never dispose of this chemical down the drain or in regular trash.[8]
-
Waste Identification and Classification: Treat this compound as a hazardous chemical waste.[2] Due to its bromine content, it may be classified as a halogenated organic compound.
-
Segregation: It is crucial to segregate chemical waste to prevent dangerous reactions.[2][9]
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container.[11][12] The original container, if in good condition, can be used for disposal.[13]
-
The container must be clearly labeled with the words "Hazardous Waste."[7]
-
The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas), the date accumulation started, and the specific hazards (e.g., "Irritant," "Toxic").[2][7]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][13]
-
The SAA should be a secondary containment system, such as a tray or tub, that can hold the contents of the largest container.[13]
-
Keep the waste container securely closed at all times, except when adding waste.[8][13]
-
Do not fill the container beyond 90% capacity to allow for expansion.[12][13]
-
-
Requesting Waste Pickup:
III. Decontamination and Empty Container Disposal
-
Decontamination: Any equipment or surfaces that come into contact with this compound should be decontaminated. Use a suitable solvent (e.g., ethanol or acetone) in a fume hood, and collect the rinse as hazardous waste.
-
Empty Containers: An empty container that held a hazardous chemical may still contain residue and must be handled properly.
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Caption: Decision-Making for Empty Container Disposal
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. fishersci.com [fishersci.com]
- 11. usbioclean.com [usbioclean.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling 1-(4-Bromophenyl)pyrrolidine-2,5-dione
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 1-(4-Bromophenyl)pyrrolidine-2,5-dione. The following procedures are designed to ensure a safe laboratory environment and proper disposal of chemical waste.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or safety glasses with side shields (European standard - EN 166).[1] A face shield is recommended for splash hazards. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2] Check manufacturer's data for specific chemical resistance. |
| Body Protection | A lab coat or chemical-resistant apron must be worn.[2][3] For larger quantities, chemical-resistant coveralls are recommended.[4][5] |
| Respiratory Protection | All handling of the solid and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following experimental protocol is critical for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on all required PPE as specified in Table 1 before entering the designated handling area.
-
-
Weighing and Aliquoting :
-
Conduct all weighing and transfer operations within the chemical fume hood to minimize exposure to the solid powder.
-
Use a spatula for transfers. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Reaction Setup and Monitoring :
-
Keep all reaction vessels clearly labeled.
-
Ensure reaction setups are secure within the fume hood.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove and dispose of gloves and any other disposable PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after exiting the laboratory.
-
Disposal Plan: Waste Segregation and Disposal
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it is classified as halogenated waste.[6][7][8]
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Container | Instructions |
| Solid this compound | Labeled, sealed container for halogenated organic solids. | Collect all solid waste, including residual amounts in weighing boats, in a designated, sealed container. The container must be clearly labeled as "Halogenated Organic Solid Waste" and list the chemical name. |
| Contaminated Labware (disposable) | Labeled, sealed container for halogenated solid waste. | Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a designated, sealed waste container for halogenated solid waste. |
| Solutions containing the compound | Labeled, sealed container for halogenated organic liquid waste. | All liquid waste containing this compound must be collected in a dedicated, sealed container for "Halogenated Organic Liquid Waste".[9] Do not mix with non-halogenated waste streams.[6][8][9] The container must be clearly labeled with the chemical constituents. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing safety and proper disposal at each stage.
Caption: Workflow for handling and disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 3. sams-solutions.com [sams-solutions.com]
- 4. realsafety.org [realsafety.org]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
